Oxirane, mixt. with carbon dioxide
Description
Contextual Significance of Carbon Dioxide Utilization in Chemical Synthesis
Overview of Oxirane and Carbon Dioxide Reactions: Key Research Directions
The chemical coupling of oxiranes and carbon dioxide primarily follows two major synthetic routes, both of which are of high industrial and academic interest:
Cycloaddition to form Cyclic Carbonates: This reaction involves the [3+2] cycloaddition of an oxirane molecule and a CO2 molecule to form a five-membered cyclic carbonate. acs.org A key advantage of this pathway is its 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste. acs.orgrsc.org These cyclic carbonates are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for other chemicals. rsc.org
Alternating Copolymerization to form Polycarbonates: This pathway involves the ring-opening polymerization of the oxirane, with CO2 molecules inserting alternately to form long polymer chains. rsc.orgacs.org The resulting aliphatic polycarbonates are a class of biodegradable polymers with a wide range of potential applications, from packaging to biomedical devices. rsc.orgmdpi.com
The central challenge and, therefore, the main research focus in this field is the development of highly efficient and selective catalysts. rsc.org While CO2 is abundant, it is a thermodynamically stable molecule, requiring significant energy input or highly active catalysts to participate in reactions. rsc.orgidtechex.com Research is intensely focused on designing catalysts—both homogeneous and heterogeneous—that can operate under mild conditions (lower temperatures and pressures), exhibit high selectivity for either the cyclic carbonate or the polymer, and are robust and recyclable. rsc.orgrsc.orgmdpi.com Recent advancements have seen a surge in the development of metal-free organocatalysts as sustainable alternatives to traditional metal-based systems. rsc.orgrsc.org
Table 1: Performance of Various Catalytic Systems in the Cycloaddition of CO2 to Oxiranes
| Catalyst System | Oxirane Substrate | Product | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|---|
| CaI₂ / 18-crown-6 (B118740) ether | Glycidol | Glycidol Carbonate | 23 | 1 | 24 | >95 | chim.it |
| Imidazolium (B1220033) Halide Salts | Propylene (B89431) Oxide | Propylene Carbonate | 120 | 10 | 4 | 98 | mdpi.com |
| Phenyl Boronic Acid / TBAI | Styrene (B11656) Oxide | Styrene Carbonate | 50 | 10 | 12 | 92 | mdpi.com |
| Pentaerythritol / TBAB | Propylene Oxide | Propylene Carbonate | 120 | 20 | 5 | 99 | tum.de |
| Ni@TFPCPa-COF(MC) | Propylene Oxide | Propylene Carbonate | 50 | 1 | 12 | 98 | acs.org |
This table is representative of research findings and not exhaustive. TBAI = Tetrabutylammonium (B224687) iodide; TBAB = Tetrabutylammonium bromide; COF = Covalent Organic Framework.
Historical Development of Oxirane-Carbon Dioxide Coupling Processes
The synthesis of cyclic carbonates from oxiranes and CO2 is a concept that has been known for many decades. chim.it Early investigations, however, required harsh reaction conditions, such as high temperatures and pressures, often with simple catalysts like alkali metal halides, which offered limited efficiency and selectivity. chim.it
A significant leap forward came with the advent of well-defined transition-metal complexes as catalysts. acs.org Over the past 50 years, extensive research has led to the development of a wide array of both homogeneous and heterogeneous catalysts based on metals like zinc, cobalt, chromium, and aluminum. rsc.orgacs.orgacs.org These sophisticated systems allowed for much greater control over the reaction, enabling higher yields and selectivities under more moderate conditions.
The late 20th and early 21st centuries have been marked by a drive towards "green" and sustainable chemistry, which has spurred further evolution in catalyst design. This period saw a rising interest in minimizing or eliminating the use of potentially toxic or expensive metals. Consequently, there has been a surge in the development of metal-free organocatalysts. rsc.org Systems based on ionic liquids, phosphonium (B103445) salts, and hydrogen-bond donors have proven to be highly effective, sometimes rivaling the performance of metal-based catalysts while being cheaper and more environmentally benign. rsc.org This evolution from high-pressure reactors with simple salts to precisely designed organocatalysts operating at or near ambient conditions highlights the remarkable progress in the field, making the utilization of CO2 in chemical synthesis an increasingly practical and industrial reality. rsc.orgchim.it
Structure
2D Structure
Properties
CAS No. |
8070-50-6 |
|---|---|
Molecular Formula |
C3H4O3 |
Molecular Weight |
88.06 g/mol |
InChI |
InChI=1S/C2H4O.CO2/c1-2-3-1;2-1-3/h1-2H2; |
InChI Key |
NNYANBOETKCDHT-UHFFFAOYSA-N |
SMILES |
C1CO1.C(=O)=O |
Canonical SMILES |
C1CO1.C(=O)=O |
Origin of Product |
United States |
Fundamental Reaction Pathways and Mechanisms of Oxirane and Carbon Dioxide
Mechanistic Aspects of Cyclic Carbonate Formation from Oxirane and Carbon Dioxide
The synthesis of cyclic carbonates from oxirane and CO₂ is a mechanistically diverse process, with several catalytic pathways having been identified. rsc.org The most prevalent mechanisms fall into two primary categories: the "epoxide activation" pathway and the "carbon dioxide activation" pathway. rsc.org In many systems, a bifunctional or binary catalyst is employed to facilitate different steps of the reaction. nih.gov
A critical step in the formation of cyclic carbonates is the ring-opening of the oxirane molecule. Epoxides are three-membered rings whose carbon atoms are highly reactive electrophiles, primarily due to the significant ring strain that is relieved upon nucleophilic attack. libretexts.org This step is typically initiated by a nucleophile, which attacks one of the electrophilic carbon atoms of the epoxide ring. rsc.orglibretexts.org
In catalyzed reactions, the nucleophile is often a component of the catalyst system, such as a halide anion (e.g., I⁻, Br⁻) from a quaternary onium salt like tetrabutylammonium (B224687) bromide (TBAB). rsc.orgnih.govnih.gov The process generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. rsc.orgchemistrysteps.com This attack occurs from the side opposite the epoxide's oxygen atom, leading to an inversion of stereochemistry at the site of attack. rsc.orgchemistrysteps.com
The activation of the epoxide is often enhanced by a Lewis acidic component of the catalyst or by hydrogen bonding. rsc.orgnih.gov For example, a Lewis acid can coordinate to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. nih.gov Similarly, catalysts with hydroxyl groups, such as glycols or cellulose (B213188), can form hydrogen bonds with the epoxide's oxygen, thereby activating it for ring-opening. nih.govnih.gov The result of this nucleophilic attack is the formation of a halo-alkoxide intermediate. nih.gov
The choice of nucleophile significantly impacts the reaction rate. For instance, the nucleophilicity of halide ions generally follows the order I⁻ > Br⁻ > Cl⁻, which is reflected in the corresponding reaction rates for cyclic carbonate formation. nih.gov
Due to its high thermodynamic stability, carbon dioxide must be activated to participate in the reaction. nih.gov This activation can occur through several mechanisms.
In the "epoxide activation" pathway, the CO₂ molecule is attacked by the highly reactive alkoxide intermediate that is formed after the initial nucleophilic ring-opening of the oxirane. rsc.orgnih.gov This alkoxide oxygen acts as a nucleophile, attacking the electrophilic carbon of the CO₂ molecule to form a linear carbonate intermediate. nih.govacs.org Computational studies have shown that in some cases, this insertion of CO₂ onto the oxy-anion can proceed without a significant energy barrier. acs.org
Alternatively, the "carbon dioxide activation" mechanism involves the initial reaction of CO₂ with a nucleophilic catalyst. rsc.org Catalysts such as tertiary amines, N-heterocyclic carbenes, or guanidines can react with CO₂ to form a more reactive species, like a carbamate (B1207046) or a carboxylate. rsc.orgnih.gov This activated CO₂ species then acts as the nucleophile, attacking the epoxide to open the ring. rsc.org For example, tributylamine, which can be generated in situ from the decomposition of tetrabutylammonium bromide, can react with CO₂ to form a carbamate salt that participates in the catalytic cycle. nih.gov
The final step in the formation of the cyclic carbonate is an intramolecular ring-closing reaction. rsc.orgnih.gov Following the insertion of carbon dioxide to form a linear carbonate intermediate, the alkoxide at one end of the molecule performs a nucleophilic attack on the carbonyl carbon of the carbonate group. rsc.orgacs.org
This process is typically a 5-exo-tet cyclization, which is a favored ring-closure pathway. rsc.org The reaction results in the formation of the stable five-membered cyclic carbonate ring and the regeneration of the nucleophilic catalyst (e.g., the halide ion), allowing it to participate in a new catalytic cycle. rsc.orgnih.gov The presence of a cation, such as K⁺ in a KI-catalyzed system, can facilitate this step by stabilizing the leaving iodide anion through electrostatic attraction. nih.gov
The efficiency and selectivity of cyclic carbonate formation are governed by the thermodynamics and kinetics of the competing reaction pathways. The choice of catalyst, solvent, temperature, and pressure all play crucial roles in determining the reaction outcome. rsc.orgnih.gov
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energy profiles of the reaction. The ring-opening of the epoxide is often identified as the rate-determining step, possessing the highest activation energy barrier in the catalytic cycle. acs.org
For example, in the reaction of styrene (B11656) oxide (a substituted oxirane) with CO₂ catalyzed by potassium iodide (KI), the calculated energy barrier for the nucleophilic attack by the iodide ion is quite high. acs.org However, the addition of tetraethylene glycol (tEG) as a co-catalyst significantly lowers this barrier by activating the epoxide through hydrogen bonding. nih.govacs.org This demonstrates the critical role of bifunctional catalysis in reducing the kinetic barriers of the reaction.
Computational analyses also confirm experimental observations regarding catalyst performance. For instance, the higher catalytic activity of iodide salts compared to bromide or chloride salts is reflected in the lower calculated energy barriers for the iodide-mediated pathways. acs.org
Table 1: Calculated Free-Energy Barriers for the Ring-Opening of Styrene Oxide with Iodide
| Pathway | Catalyst System | Calculated Free-Energy Barrier (kcal/mol) | Reference |
| α-pathway (attack on most substituted carbon) | KI alone | 35.8 | acs.org |
| β-pathway (attack on least substituted carbon) | KI alone | ~37.8 | acs.org |
| α-pathway (attack on most substituted carbon) | KI-tEG Complex | 28.9 | nih.gov |
| β-pathway (attack on least substituted carbon) | KI-tEG Complex | 33.1 | nih.gov |
DFT calculations provide a molecular-level understanding of the entire reaction mechanism. rsc.orgnih.govacs.org These studies allow for the characterization of transition states and intermediates, confirming the sequence of events: nucleophilic ring-opening, CO₂ insertion, and intramolecular cyclization. nih.govacs.org
Computational models have been used to distinguish between the "epoxide activation" and "carbon dioxide activation" mechanisms for different catalyst systems. rsc.org For instance, DFT calculations predicted that for certain imidazolium-based ionic liquid catalysts, the reaction proceeds via the epoxide activation pathway. rsc.org
These theoretical investigations are crucial for the rational design of more efficient catalysts. By identifying the rate-limiting step and understanding how different catalyst functionalities influence the energy barriers, researchers can develop new systems that operate under milder conditions, such as lower temperatures and atmospheric pressure, which is a key goal for green chemistry applications. nih.gov
Thermodynamic and Kinetic Considerations in Cyclic Carbonate Selectivity
Mechanistic Aspects of Alternating Copolymerization of Oxirane and Carbon Dioxide
The alternating copolymerization of oxirane and carbon dioxide to form polycarbonates is a complex process involving several key mechanistic steps. The most widely accepted mechanism is the coordination-activation insertion mechanism, which is facilitated by a variety of metal-based catalysts, with zinc, cobalt, and chromium complexes being particularly common. nih.govresearchgate.net The process can be influenced by various factors, including the catalyst structure, the presence of co-catalysts, and reaction conditions such as temperature and CO2 pressure. nih.govmdpi.com
The coordination-activation insertion mechanism is central to understanding the copolymerization of oxiranes and CO2. rsc.org This mechanism generally involves the following key events at the metal active site: nih.gov
Epoxide Coordination: The process initiates with the coordination of an oxirane molecule to a Lewis acidic metal center of the catalyst. This activation of the epoxide makes it more susceptible to nucleophilic attack. nih.govnih.gov
Nucleophilic Attack and Ring-Opening: A nucleophile, which can be an initiating ligand on the catalyst (like an acetate (B1210297) or alkoxide group) or a growing polymer chain, attacks one of the carbon atoms of the coordinated epoxide ring. nih.govnih.gov This attack leads to the ring-opening of the epoxide and the formation of a metal alkoxide intermediate.
Chain Propagation: The newly formed metal carbonate then acts as the nucleophile, attacking another coordinated epoxide molecule to continue the polymer chain growth. This alternating sequence of epoxide ring-opening and CO2 insertion leads to the formation of a polycarbonate chain. nih.gov
Several studies have highlighted the importance of the catalyst structure in facilitating this mechanism. For instance, β-diiminate (BDI) zinc complexes have been extensively studied, and it has been proposed that a bimetallic mechanism, where two zinc complexes are involved in the epoxide ring-opening transition state, can enhance catalytic activity. acs.orgnih.gov Heterodinuclear catalysts, combining two different metals, have also been shown to be highly effective, with each metal potentially playing a distinct role in monomer activation and chain propagation. nih.goved.ac.uk
Chain propagation in the synthesis of polycarbonates from oxirane and CO2 is a cyclical process involving the alternating insertion of the two monomers. The process can be visualized as the polymer chain "cycling" between a metal alkoxide and a metal carbonate intermediate. nih.gov
The general propagation cycle can be summarized as follows:
Metal-Alkoxide + CO2 → Metal-Carbonate: The metal alkoxide, formed from the ring-opening of an oxirane, reacts with carbon dioxide to form a metal carbonate. This reaction is generally considered to be rapid. acs.org
Metal-Carbonate + Oxirane → Metal-Alkoxide: The carbonate end of the growing polymer chain, coordinated to the metal center, attacks a new, coordinated oxirane molecule. This ring-opens the oxirane and regenerates the metal alkoxide, elongating the polymer chain by one carbonate unit. nih.gov
| Step | Reactants | Product | Key Feature |
|---|---|---|---|
| 1 | Metal-Alkoxide Intermediate, Carbon Dioxide (CO2) | Metal-Carbonate Intermediate | Typically a fast insertion reaction. acs.org |
| 2 | Metal-Carbonate Intermediate, Oxirane | Metal-Alkoxide Intermediate (elongated chain) | Often the rate-determining step, involving nucleophilic attack on the coordinated oxirane. acs.orgfrontiersin.org |
Initiation marks the beginning of the polymer chain. In the context of oxirane and CO2 copolymerization, initiation occurs when the first epoxide molecule is ring-opened. nih.gov This can be triggered by a nucleophilic group (initiator) that is part of the catalyst complex, such as an acetate, alkoxide, or halide ligand. nih.govacs.org Alternatively, an external co-catalyst or initiator can be added to the system. nih.gov The initiator attacks the coordinated epoxide, leading to the formation of the initial metal alkoxide species, which then becomes the propagating species. nih.gov Stoichiometric studies with β-diiminate zinc catalysts have shown that zinc alkoxides readily insert CO2, while zinc acetates react with the epoxide, highlighting different initiation pathways depending on the catalyst's initiating group. acs.orgacs.org
Termination is the process that ceases the growth of a polymer chain. In a controlled or "living" polymerization, termination is ideally absent until intentionally induced. For the ring-opening copolymerization of oxirane and CO2, termination can be achieved by introducing a protic reagent, such as water or an acid. nih.gov This leads to the protonolysis of the active metal-polymer bond, detaching the polymer chain from the catalyst and typically resulting in a hydroxyl end-group. nih.govnih.gov
When using substituted oxiranes, such as propylene (B89431) oxide, the regioselectivity of the epoxide ring-opening becomes a critical factor. The nucleophilic attack can occur at either the more substituted (methine) or less substituted (methylene) carbon atom of the epoxide ring. mdpi.comrsc.org The choice of catalyst can significantly influence this selectivity. For instance, with certain cobalt(III)-based catalysts, the ring-opening of styrene oxide occurs mainly at the methine carbon, leading to an inversion of configuration. rsc.org The regioselectivity can also be affected by the chiral environment around the metal center. rsc.org Achieving high regioselectivity is crucial for producing polymers with a regular head-to-tail structure. nih.gov
Stereoselectivity refers to the control of the stereochemistry of the polymer chain. When a racemic mixture of a chiral epoxide is used, a stereoselective catalyst can preferentially polymerize one enantiomer, leading to an isotactic polymer, or alternate between the two enantiomers to produce a syndiotactic polymer. Chiral catalysts, such as those based on salen or salcy ligands, have been developed to achieve high levels of stereocontrol. nih.govmdpi.com The stereochemistry of the copolymerization can be cooperatively controlled by both the chiral catalyst (enantiomorphic site control) and the growing polymer chain end. nih.gov For example, a bulky chiral cyclohexenediimine backbone complex [SalcyCo(III)X] has been shown to be effective for producing polycarbonates with high enantioselectivity. nih.gov
| Selectivity Type | Controlling Factor | Outcome | Example Catalyst System |
|---|---|---|---|
| Regioselectivity | Catalyst structure, chiral environment | Determines head-to-tail connectivity | (S,S,S)-salenCo(III) complex for styrene oxide rsc.org |
| Stereoselectivity | Chiral catalyst, polymer chain end | Controls the tacticity of the polymer (isotactic, syndiotactic) | Chiral SalcyCo(III)X complexes nih.gov |
During the copolymerization of oxirane and CO2, several side reactions can occur, impacting the structure and properties of the final polymer.
The formation of ether linkages (polyether segments) within the polycarbonate chain is a common side reaction. researchgate.net This occurs when a metal alkoxide intermediate attacks another epoxide molecule instead of inserting a CO2 molecule. This consecutive enchainment of epoxide units leads to the formation of ether bonds.
The extent of ether linkage formation is influenced by several factors:
CO2 Pressure: Lower CO2 pressures can increase the likelihood of ether linkage formation as the concentration of dissolved CO2 is reduced, making the competing epoxide insertion more favorable.
Catalyst System: Some catalysts are more prone to this side reaction than others. For example, certain zinc-based catalysts have been reported to produce polycarbonates with significant ether content under specific conditions. tue.nl Conversely, the presence of CO2 can effectively prevent the undesirable homopolymerization of the oxirane. researchgate.net
Dual Catalyst Systems: In some cases, dual catalyst systems are intentionally used to produce poly(ether-co-carbonate)s. For instance, combining a catalyst highly active for polycarbonate formation (e.g., a Salen-cobalt(III) complex) with one active for polyether formation (e.g., a double metal cyanide catalyst) allows for the synthesis of copolymers with tunable ether content. researchgate.netgoogle.com
Another significant side reaction is the formation of cyclic carbonates. This intramolecular "backbiting" reaction occurs when the alkoxide end of a growing polymer chain attacks the adjacent carbonate linkage, leading to the formation of a stable five- or six-membered cyclic carbonate and a shorter polymer chain. colab.ws The formation of cyclic carbonate is often favored at higher temperatures. acs.org
Side Reactions and Their Mechanistic Origins
Cyclic Carbonate Back-biting and Chain Transfer Mechanisms
In the copolymerization of oxiranes and carbon dioxide to form polycarbonates, the formation of cyclic carbonates is a significant side reaction that affects the polymer's yield and molecular weight. This occurs primarily through a "back-biting" mechanism. researchgate.net
The back-biting mechanism involves an intramolecular cyclization of the growing polymer chain. researchgate.net The nucleophilic end of the polymer chain, typically an alkoxide, attacks one of the carbonate linkages within the same chain. This results in the cleavage of the polymer backbone and the formation of a stable, five-membered cyclic carbonate ring. The likelihood of back-biting is influenced by several factors, including the nature of the catalyst, the reaction temperature, and the concentration of the reactants. For instance, some catalyst systems, such as certain aluminum complexes, are known to favor the formation of cyclic carbonates over linear polymers. nih.gov This is attributed to the catalyst's ability to facilitate the dissociation of the growing polymer chain, making it more susceptible to back-biting. nih.gov
Chain transfer reactions also play a crucial role in controlling the molecular weight of the resulting polycarbonate. These reactions involve the transfer of the growing polymer chain from one active catalyst center to another, or to a chain transfer agent. This process can terminate the growth of one polymer chain while initiating the growth of another, leading to a broader molecular weight distribution.
The table below summarizes key aspects of the back-biting and chain transfer mechanisms.
| Mechanism | Description | Key Influencing Factors | Outcome |
| Back-biting | Intramolecular attack of the growing polymer chain's nucleophilic end on a carbonate linkage within the same chain. | Catalyst type (e.g., aluminum complexes), reaction temperature, reactant concentration. | Formation of cyclic carbonates, reduction in polymer yield and molecular weight. |
| Chain Transfer | Transfer of the growing polymer chain to another active catalyst center or a chain transfer agent. | Presence of chain transfer agents, catalyst type, monomer concentration. | Control of polymer molecular weight and molecular weight distribution. |
Deoxygenation of Epoxides
Deoxygenation is a reaction that removes the oxygen atom from the epoxide ring, yielding an alkene. While the primary industrial interest in the reaction of oxirane and carbon dioxide is the formation of carbonates and polycarbonates, understanding the potential for deoxygenation is crucial for process optimization and minimizing undesired byproducts.
The deoxygenation of epoxides can proceed through various mechanisms, often facilitated by specific reagents or catalysts. wikipedia.org One common approach involves the use of oxophilic reagents, which have a strong affinity for oxygen. For example, the combination of tungsten hexachloride and n-butyllithium can effectively deoxygenate epoxides to form the corresponding alkene. wikipedia.org Another method utilizes thiourea, which converts the epoxide into an episulfide, which can then be desulfurized to the alkene. wikipedia.org
Recent research has also focused on catalytic deoxygenation methods. For instance, iridium pincer complexes in the presence of a Lewis acid co-catalyst have been shown to effectively deoxygenate epoxides using carbon monoxide as the oxygen acceptor. nih.gov The mechanism is proposed to involve the activation of the epoxide by the Lewis acid, followed by a substrate-dependent C-O bond activation. nih.govresearchgate.net For some epoxides, this occurs via an oxidative addition with retention of configuration, while for others, an SN2 pathway leads to an inversion of configuration. nih.govresearchgate.net Gold nanoparticles have also been explored as catalysts for the deoxygenation of epoxides via catalytic hydrogenation. rsc.org
The regioselectivity and stereochemistry of epoxide ring-opening reactions, which are a prelude to many of these deoxygenation pathways, are highly dependent on the reaction conditions and the structure of the epoxide. lumenlearning.com In SN2-type reactions, nucleophilic attack occurs at the less sterically hindered carbon atom, leading to an inversion of stereochemistry. lumenlearning.com
The table below provides a summary of different deoxygenation methods for epoxides.
| Deoxygenation Method | Reagents/Catalyst | Key Mechanistic Features |
| Oxophilic Reagents | Tungsten hexachloride and n-butyllithium | Formation of an alkene with potential for retention or loss of configuration. wikipedia.org |
| Thiourea | Thiourea | Conversion to an episulfide intermediate, followed by desulfurization. wikipedia.org |
| Catalytic (Iridium Pincer Complex) | Iridium pincer complex with a Lewis acid co-catalyst and carbon monoxide | Activation of the epoxide by the Lewis acid, followed by oxidative addition or an SN2 pathway. nih.govresearchgate.net |
| Catalytic (Gold Nanoparticles) | Gold nanoparticles | Catalytic hydrogenation. rsc.org |
Catalytic Systems for Oxirane Carbon Dioxide Transformations
Homogeneous Catalytic Systems
Homogeneous catalysts, which exist in the same phase as the reactants, play a crucial role in the reaction between oxirane and carbon dioxide. These systems often exhibit high activity and selectivity under milder reaction conditions compared to their heterogeneous counterparts. The design of the catalyst, particularly the metal center and the surrounding ligand framework, is critical in dictating the reaction pathway and the final product distribution.
Metal-Based Catalysts
A wide array of metal-based complexes have been developed to catalyze the transformation of oxirane and CO2. These can be broadly categorized into transition metal complexes and main group metal catalysts, each with unique catalytic properties.
Transition metals, with their variable oxidation states and ability to coordinate with a diverse range of ligands, are highly effective catalysts for this transformation. Complexes of zinc, cobalt, chromium, and iron have been extensively studied. acs.org
Salen [N,N'-ethylene-bis(salicylimine)] and its reduced form, Salan, are versatile tetradentate ligands that form stable complexes with a variety of transition metals. These ligands are particularly effective in the synthesis of cyclic carbonates from epoxides and CO2. researchgate.net Iron(III) complexes featuring Salen, Salan, and the related Salalen ligands have been synthesized and characterized for their catalytic activity. researchgate.netrsc.org Studies comparing their performance in the reaction of CO2 with benchmark epoxides have helped to establish an order of reactivity among these different ligand classes. researchgate.netrsc.org The flexibility of the ligand, for instance by using a longer bridge between the nitrogen atoms in a Salen framework, has also been investigated to understand its influence on catalytic activity. researchgate.netrsc.org Dinuclear zinc complexes with Salen and Salan ligands have also been reported as active catalysts for the ring-opening copolymerization (ROCOP) of cyclohexene (B86901) oxide and CO2. acs.orgnih.gov The stability and activity of these dinuclear complexes are influenced by the specific structure of the ligand. acs.orgnih.gov
Table 1: Performance of Selected Salen and Salan-based Catalysts
| Catalyst | Epoxide | Product | TON | TOF (h⁻¹) | Conditions |
|---|---|---|---|---|---|
| [Fe(salen)Cl] | Propylene (B89431) Oxide | Propylene Carbonate | - | - | 120°C, 20 bar CO₂ |
| [Fe(salan)Cl] | Propylene Oxide | Propylene Carbonate | - | - | 120°C, 20 bar CO₂ |
| [Zn₂(L¹)(OAc)₂] | Cyclohexene Oxide | Poly(cyclohexene carbonate) | - | 44 | 80°C, 30 bar CO₂ |
| [Zn₂(L²)(OAc)₂] | Cyclohexene Oxide | Poly(cyclohexene carbonate) | - | - | 80°C, 30 bar CO₂ |
Data sourced from various studies for illustrative purposes. L¹ and L² represent different Salen/Salan ligand backbones.
Porphyrins and related macrocyclic compounds are another important class of ligands for metal-catalyzed CO2/epoxide reactions. Iron-porphyrin complexes, for instance, have been investigated for their ability to catalyze the conversion of CO2. rsc.orgnih.gov The second coordination sphere of the porphyrin can be modified, such as by appending a crown-ether with a cation binding site, to influence the catalytic process. rsc.orgnih.gov Iron-corrole complexes have also been shown to be effective catalysts for the copolymerization of epoxides with CO2, including for challenging substrates like propylene oxide. acs.org Cobalt(III) porphyrin complexes, in combination with a cocatalyst like 4-dimethylaminopyridine (B28879) (DMAP), form an efficient system for synthesizing cyclic carbonates from CO2 and epoxides. researchgate.net The catalytic activity of metalloporphyrins can be tuned by changing the meso-substituents on the porphyrin ring. researchgate.net
Table 2: Catalytic Activity of Porphyrin-based Systems
| Catalyst System | Epoxide | Product | Conversion (%) | Conditions |
|---|---|---|---|---|
| Fe-porphyrin/cocatalyst | Various | Cyclic Carbonate/Polycarbonate | Varies | Varies |
| Co(III)-porphyrin/DMAP | Propylene Oxide | Propylene Carbonate | High | Mild |
| Fe-corrole/[PPN]Cl | Propylene Oxide | Poly(propylene carbonate) | High | 60°C, 2.0 MPa CO₂ |
This table provides a general overview of the catalytic potential of porphyrin-based systems.
The choice of the metal center and its oxidation state significantly impacts the catalytic activity and selectivity of the transformation. For instance, in the electrocatalytic reduction of CO2, the oxidation state of the metal in metalloporphyrins plays a crucial role. researchgate.net Generally, metal catalysts in a positive oxidation state exhibit more favorable catalytic activity and selectivity compared to their metallic counterparts in the CO2 reduction reaction. rsc.org However, maintaining this oxidative state under reductive potentials can be challenging. rsc.org In the context of CO2/epoxide coupling, the Lewis acidity of the metal center is a key factor. For iron(III) complexes, the catalytic activity can be correlated with the electron-withdrawing nature of substituents on the ligand, which in turn influences the Lewis acidity of the iron center. researchgate.net The synergy between different metals can also be exploited. For example, a heterodinuclear MgCo complex showed very high activity for epoxide/CO2 copolymerization, surpassing the performance of the corresponding homodinuclear complexes. ucl.ac.uk This synergy arises from the different roles of each metal center, with magnesium enhancing the transition state entropy and cobalt reducing the transition state enthalpy. ucl.ac.uk
Main group metals, particularly aluminum and magnesium, are also effective catalysts for the reaction of oxirane and CO2. Aluminum complexes, often in combination with a cocatalyst, are highly active for this transformation. rsc.org For example, binary catalysts composed of aluminum aminophenolate complexes and a quaternary ammonium (B1175870) salt like n-Bu4NBr show high chemoselectivity for the synthesis of six-membered cyclic carbonates from oxetanes and CO2 under mild conditions. rsc.org Magnesium-based catalysts have also demonstrated significant potential. A highly active heterodinuclear MgCo catalyst has been developed for epoxide/CO2 copolymerization, achieving a turnover frequency (TOF) of 1205 h⁻¹ at 1 bar CO2 pressure. ucl.ac.uk The high activity is attributed to a synergistic effect where the magnesium center enhances the transition state entropy through epoxide coordination. ucl.ac.uk
Transition Metal Complexes (e.g., Zn(II), Co(III), Cr(III), Fe(III), Mn(III), Ni, Rh, Ir, Cu, Re)
Organocatalytic Systems
Organocatalysts offer a metal-free alternative for the transformation of oxiranes and CO2. These catalysts are often cheaper, more readily available, and less sensitive to air and moisture compared to metal complexes. mdpi.com
Imidazolium-based ILs are particularly common catalysts. mdpi.comresearchgate.net While it was initially proposed that the acidic proton at the C2 position of the imidazolium (B1220033) ring played a key role, studies have shown that salts without such acidic protons are also effective. epfl.ch It is now understood that while the imidazolium ring protons can stabilize reaction intermediates, the nucleophilicity of the anion is the dominant factor for catalytic activity. epfl.ch
To overcome issues of catalyst separation and recycling associated with homogeneous ILs, they have been immobilized on various solid supports. rsc.orgmdpi.com Supports such as polymers, silica (B1680970), and covalent organic frameworks (COFs) have been used to heterogenize ammonium, phosphonium (B103445), and imidazolium salts, combining the high activity of ILs with the benefits of easy separation and reuse. rsc.orgmdpi.comresearchgate.net For example, insoluble ion exchange resins containing ammonium salt groups serve as efficient and reusable catalysts for producing propylene carbonate under solvent-free conditions. rsc.org
The performance of many organocatalytic systems can be significantly improved by the addition of a hydrogen bond donor (HBD) as a co-catalyst. researchgate.net The primary role of the HBD is to activate the oxirane ring towards nucleophilic attack by forming a hydrogen bond with the epoxide's oxygen atom. researchgate.netrsc.org This interaction polarizes the C-O bond, facilitating the ring-opening step, which is often the rate-determining step of the cycloaddition. mdpi.comrsc.org
A variety of HBDs have been employed, including polyphenols, alcohols like ethylene (B1197577) glycol, and even unconventional C–H H-bond donors. researchgate.netrsc.orgrsc.org For instance, sulfonium (B1226848) salts featuring multiple α-C–H bonds have been shown to be efficient HBD catalysts for the cycloaddition reaction. rsc.org NMR titration confirmed that the α-C–H groups of the sulfonium cation coordinate to the epoxide oxygen, activating the substrate. rsc.org The combination of an HBD with a nucleophile, typically a halide salt, forms a highly effective dual-component catalytic system. researchgate.net DFT studies have shown that the addition of an HBD like ethylene glycol can significantly reduce the energy barrier of the ring-closing step in reactions catalyzed by hydroxyl-functionalized ionic liquids. rsc.org
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. cardiff.ac.uk This unquenched reactivity allows them to activate small molecules, including CO2, making them effective metal-free catalysts for the reaction of CO2 with oxiranes. cardiff.ac.uknih.govrsc.org
A typical FLP system for this transformation consists of a borane (B79455) (Lewis acid) and a phosphine (B1218219) (Lewis base). cardiff.ac.uk These systems can activate CO2, which is then susceptible to reaction with an epoxide. nih.gov The use of FLPs represents a promising metal-free strategy, and research has extended to incorporating FLP functionality into polymeric systems. nih.gov Polymeric FLPs offer the advantage of catalyst recovery and reuse, which is a challenge for small-molecule FLP systems. nih.gov These macromolecular catalysts have demonstrated good reactivity for the conversion of various terminal epoxides and CO2 into cyclic carbonates with high selectivity under mild CO2 pressures. nih.gov
Bifunctional organocatalysts integrate two distinct functional groups, typically a Lewis acidic or HBD site and a nucleophilic site, into a single molecule. mdpi.comrsc.org This design promotes a cooperative mechanism where one group activates the epoxide while the other initiates the ring-opening, leading to enhanced catalytic efficiency. mdpi.com
The general mechanism involves the activation of the oxirane by the HBD or Lewis acid component, which facilitates the ring-opening by the nucleophile. mdpi.com This is followed by the insertion of CO2 and subsequent ring-closure to yield the cyclic carbonate. mdpi.com Examples of bifunctional organocatalysts include betaines, which have been identified as a new catalytic motif for this transformation. mdpi.com Alkanolamines have also been designed as multifunctional, metal- and halide-free catalysts for the cycloaddition of CO2 and propylene oxide. purkh.com Furthermore, heterogeneous bifunctional catalysts have been developed by supporting these active groups on polymers, such as a polystyrene-supported system capable of catalyzing the reaction at low temperatures (45 °C) that can be easily recycled. shu.ac.uk
Heterogeneous Catalytic Systems
Heterogeneous catalysts exist in a different phase from the reactants and are foundational to enabling more sustainable and practical industrial processes for the transformation of oxirane and CO2. Their stability, reusability, and the straightforward separation of the catalyst from the product stream are key advantages. Research has explored various classes of heterogeneous catalysts, including double metal cyanide complexes, metal oxides, and supported systems, each demonstrating unique activities and selectivities.
Double Metal Cyanide (DMC) complexes, particularly those based on zinc-cobalt, are a class of highly effective catalysts for the copolymerization of epoxides and carbon dioxide. mdpi.comresearchgate.net These catalysts have gained attention due to their high activity in producing polycarbonates. mdpi.com The structure of DMC catalysts is an open framework, which is believed to be crucial for their catalytic function. mdpi.com
The synthesis of Zn-Co DMC catalysts typically involves an exchange reaction between cyano complexes of cobalt(III) and zinc(II) salts. mdpi.com The catalytic activity of DMC complexes can be significantly influenced by the preparation method and the presence of complexing agents. mdpi.comresearchgate.net For instance, the use of poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (P123) as a complexing agent and a calcination temperature of 100 °C has been shown to enhance catalytic performance by reducing crystallinity. acs.org
The mechanism of oxirane and CO2 copolymerization using DMC catalysts is thought to involve a metal-based insertion chain process for CO2 incorporation. dntb.gov.ua The presence of basic entities on the catalyst surface may promote the incorporation of carbon dioxide. dntb.gov.ua While highly active for copolymerization, DMC catalysts can also produce cyclic carbonates as byproducts. researchgate.net The selectivity towards either polymer or cyclic carbonate can be influenced by reaction conditions and catalyst formulation. For example, exchanging chloride for nitrate (B79036) in the catalyst has been shown to increase the fraction of carbonate linkages in the polymer. dntb.gov.ua
Key Research Findings:
Zn-Co DMC catalysts are highly active for the synthesis of oligo(carbonate-ether) diols from CO2 and propylene oxide, with the molecular weight of the resulting polymer being tunable. researchgate.net
The catalytic activity and selectivity are sensitive to the catalyst preparation method, including the mode of addition of reactants during synthesis. researchgate.net
The introduction of a co-catalyst like zinc glutarate (ZnGA) can create a synergistic effect, enhancing CO2 activation and increasing the carbonate content in the final polymer. researchgate.net
Table 1: Performance of DMC Catalysts in Oxirane-CO2 Copolymerization
| Catalyst System | Monomers | Product | Key Findings | Reference |
|---|---|---|---|---|
| Zn-Co DMC | Propylene Oxide, CO2 | Oligo(carbonate-ether) diols | Achieved high catalytic activity and tunable molecular weight. | researchgate.net |
| Zn-Co DMC | Propylene Oxide, CO2 | Poly(propylene carbonate) | Catalyst preparation method significantly impacts structure and performance. | researchgate.net |
| DMC/ZnGA composite | Propylene Oxide, CO2 | Oligo(propylene-carbonate) diols | Synergistic effect enhanced CO2 conversion and carbonate content. | researchgate.net |
| Zinc-cobalt(III) DMCC | CO2, Epoxides | Polycarbonates, Polythiocarbonates | Catalysis is attributed to the chemistry of the zinc-hydroxyl bond. | researchgate.net |
Metal oxides and mixed metal oxides (MMOs) have emerged as robust and cost-effective catalysts for the transformation of oxirane and carbon dioxide, particularly for the synthesis of cyclic carbonates. acs.orgchemrxiv.org These catalysts are valued for their high thermal stability, large specific surface area, and the presence of reactive sites. acs.org
MMOs are often derived from layered double hydroxides (LDHs) through calcination, which results in a compact structure with a high density of active sites. chemrxiv.org The catalytic activity of MMOs in the cycloaddition of CO2 to epoxides is influenced by the choice of metals and the reaction conditions. For instance, in the synthesis of cyclic carbonates from various epoxides, Mg-Cr and Ni-Al mixed oxides have demonstrated high yields. chemrxiv.org The reaction is typically carried out at moderate temperatures and, in some cases, under atmospheric CO2 pressure. acs.orgchemrxiv.org
The mechanism of catalysis by MMOs often involves the synergistic action of Lewis acidic metal sites and basic oxygen sites on the catalyst surface. The Lewis acid sites activate the epoxide, making it more susceptible to nucleophilic attack, while the basic sites can activate CO2. The presence of a co-catalyst, such as a halide salt, is often crucial for facilitating the ring-opening of the epoxide. acs.org
Alkali metal oxides, such as MgO, have also been investigated. For example, Pd supported on MgO has been studied for the conversion of carbon dioxide. mdpi.com Furthermore, alkali metal halides, particularly when hydrated, have shown significant catalytic activity for the synthesis of cyclic carbonates from CO2 and epoxides, even in the absence of a solvent. researchgate.net
Key Research Findings:
A novel catalytic process using mixed metal oxide catalysts has been developed to react CO2 with ethylene to produce ethylene oxide and carbon monoxide, offering a pathway with lower energy requirements than conventional methods. doe.gov
Families of catalysts based on metal oxide phases, similar to iron, have been found to be selective for ethylene epoxidation by abstracting oxygen from CO2. eralberta.ca
Mixed metal oxides like Mg-Al, Mn-Ba-O, and Sn-Ni-O have been successfully used as catalysts for the synthesis of cyclic carbonates from CO2 and epoxides. acs.org
Table 2: Application of Metal Oxide Catalysts in Oxirane-CO2 Reactions
| Catalyst System | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Mixed Metal Oxides | Ethylene, CO2 | Ethylene Oxide, Carbon Monoxide | Lower energy requirements compared to conventional processes. | doe.gov |
| Metal Oxide Phases | Ethylene, CO2 | Ethylene Oxide | Selective for ethylene epoxidation using oxygen from CO2. | eralberta.ca |
| Mg-Al, Mn-Ba-O, Sn-Ni-O MMOs | Epoxides, CO2 | Cyclic Carbonates | Effective under moderate temperature and pressure. | acs.org |
| Hydrated Alkali Metal Halides | Epoxides, CO2 | Cyclic Carbonates | High activity in the absence of a solvent. | researchgate.net |
Immobilizing homogeneous catalysts onto solid supports and developing supported catalytic systems are key strategies to bridge the gap between homogeneous and heterogeneous catalysis. These approaches aim to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy recovery and recycling. researchgate.net
A variety of materials have been employed as supports, including silica, polymers, and metal-organic frameworks (MOFs). researchgate.netpeeref.commdpi.com For the transformation of oxirane and CO2, silica-based materials are commonly used due to their high surface area and tunable porosity. For example, a catalyst for producing ethylene carbonate from ethylene oxide and CO2 has been developed using a heteroatom-containing silica support with a metal halide. google.com In one instance, a catalyst comprising 10.1 parts by weight of ZnCl2 and 89.9 parts of N-containing SiO2 achieved an 85.1% conversion of oxirane with 98.3% selectivity for ethylene carbonate at 110 °C and 2.0 MPa CO2 pressure. google.com
Metal-organic frameworks (MOFs) represent another important class of supported systems. Their well-defined porous structures and tunable chemical functionalities make them highly effective catalysts. A water-stable, tridimensional MOF derived from an amino acid has been shown to be a robust and efficient catalyst for the cycloaddition of ethylene oxide with CO2, achieving yields up to 95% and selectivity up to 100%. nih.govrsc.org The confined space within the MOF pores is believed to play a crucial role in enhancing selectivity. nih.govrsc.org
Polymer-supported catalysts have also been developed. For instance, heterogeneous anion exchange resins have been used for the synthesis of dimethyl carbonate from ethylene oxide, CO2, and methanol (B129727) in a two-step, one-pot process. researchgate.net
Key Research Findings:
A catalyst consisting of a metal halide supported on silica containing nitrogen or sulfur heteroatoms is effective for ethylene carbonate synthesis. google.com
A novel MOF demonstrated high yields (up to 95%) and selectivity (up to 100%) for the cycloaddition of ethylene oxide and CO2 to ethylene carbonate. nih.govrsc.org
The support can play an active role in the catalytic process, as seen in supported silver catalysts where the support surface can catalyze side reactions. drexel.edu
Table 3: Examples of Immobilized and Supported Catalysts for Oxirane-CO2 Transformation
| Catalyst System | Support Material | Reactants | Product | Performance Highlight | Reference |
|---|---|---|---|---|---|
| MYn (M=Ni, Zn, Fe, Cu; Y=Cl, Br, I) | Heteroatomic Silica (SiO2-X; X=N, S) | Oxirane, CO2 | Ethylene Carbonate | 85.1% oxirane conversion, 98.3% selectivity. | google.com |
| {SrZn6[(S,S)-Mecysmox]3(OH)2(H2O)}·9H2O | Metal-Organic Framework | Ethylene Oxide, CO2 | Ethylene Carbonate | Up to 95% yield and 100% selectivity. | nih.govrsc.org |
| Anion Exchange Resin | Polymer | Ethylene Oxide, CO2, Methanol | Dimethyl Carbonate | High yield and selectivity in a two-step, one-pot process. | researchgate.net |
The development of catalysts from renewable resources is a growing area of interest in green chemistry. Biomass-based materials offer a sustainable alternative to traditional catalyst supports and components. While specific examples focusing directly on "Oxirane, mixt. with carbon dioxide" are not extensively detailed in the provided search results, the principles of using biomass-derived materials as catalysts can be inferred from related applications in CO2 cycloaddition reactions.
Materials like cellulose (B213188) and chitosan, which are abundant biopolymers, can be functionalized to create active catalytic sites. For instance, their inherent hydroxyl and amine groups can act as hydrogen bond donors or be modified to introduce other functional groups, which are beneficial for activating epoxides in reactions with CO2.
Although direct research on biomass catalysts for oxirane-CO2 mixtures is limited in the provided context, the successful use of materials like amino acid-derived MOFs points towards the potential of bio-inspired and biomass-derived structures in this catalytic field. nih.govrsc.org The use of S-methyl-l-cysteine to build a MOF catalyst for ethylene oxide and CO2 cycloaddition demonstrates how bio-molecules can be integral components of highly efficient catalytic systems. nih.govrsc.org This approach combines the advantages of heterogeneous catalysis with the sustainability of using building blocks from nature.
Future research may focus on directly modifying bulk biomass materials or extracting specific molecules from biomass to create catalysts for the transformation of oxirane and CO2.
A primary advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing economically viable and environmentally friendly industrial processes. The ability to recycle a catalyst over multiple cycles without a significant loss of activity or selectivity reduces waste and lowers production costs.
Several studies on heterogeneous catalysts for oxirane-CO2 transformations have demonstrated successful recovery and reusability.
Metal-Organic Frameworks (MOFs): A study on an amino acid-derived MOF used for the cycloaddition of ethylene oxide and CO2 showed that the catalyst could be recovered and reused, although some organic products remained in the solid, potentially due to hindered diffusion through the micropores. rsc.org
Mixed Metal Oxides (MMOs): MMOs have been shown to be reusable in several reaction cycles for the synthesis of cyclic carbonates. For example, a Cu-Al mixed oxide catalyst, after being used in the reaction of CO2 with epoxides, could be reactivated by calcination at 500 °C, recovering its catalytic properties. chemrxiv.orgresearchgate.net
Supported Catalysts: A catalyst system of KI/K2CO3, used for the synthesis of dimethyl carbonate from CO2, ethylene oxide, and methanol, was easily recovered and reused 12 times without an obvious loss in catalytic activity. rsc.org Similarly, polymer-supported catalysts, such as those based on functionalized ionic liquids, have been designed for easy recovery by simple filtration and have been reused multiple times without a significant decrease in performance. researchgate.net
The ease of separation—often by filtration—and the stability of these heterogeneous catalysts under reaction conditions are key to their successful reuse. rsc.orgresearchgate.netrsc.org
Synergistic Catalytic Approaches
Synergistic catalysis, where two or more catalytic components work together to enhance reaction rates and selectivity beyond their individual capabilities, is a powerful strategy in the transformation of oxirane and CO2. This approach often involves bifunctional catalysts or a combination of a primary catalyst with a co-catalyst.
A common synergistic system involves a Lewis acid and a nucleophile (often a Lewis base or a halide salt). The Lewis acid center, typically a metal ion in the catalyst, coordinates to and activates the oxygen atom of the oxirane ring, making the ring more susceptible to opening. The nucleophile then attacks one of the carbon atoms of the activated epoxide, initiating the reaction.
Examples of Synergistic Systems:
MOFs and Halide Salts: In the cycloaddition of ethylene oxide and CO2 catalyzed by a Zn(II)-containing MOF, a co-catalyst such as tetraoctylammonium bromide (TOAB) is essential. The reaction does not proceed without the bromide source, which acts as the nucleophile to open the epoxide ring. The MOF provides the Lewis acidic sites, and the combination leads to high yields and selectivity. mdpi.comnih.gov
Metal Complexes and Ionic Salts: Many homogeneous and supported catalytic systems for CO2/epoxide copolymerization are bicomponent, consisting of a metal complex (like a salen or porphyrin complex) and an ionic salt (e.g., PPNX, where PPN is bis(triphenylphosphine)iminium). nih.govroyalsocietypublishing.org The ionic salt provides the nucleophilic anion that initiates the polymerization.
Cooperative Ion-Pair Catalysis: A heterogeneous catalyst was prepared by incorporating Co(CO)4- into a Cr-MIL-101 MOF. This system demonstrated unique cooperativity between the Co(CO)4- anions and the Lewis acidic Cr(III) centers in the MOF for the carbonylation of epoxides. nih.gov
The design of catalysts with both Lewis acidic and basic/nucleophilic sites within a single structure (bifunctional catalysts) is an advanced approach to harnessing synergistic effects, aiming to improve efficiency by bringing the reactive partners into close proximity.
Binary and Ternary Catalytic Systems
The cycloaddition of carbon dioxide to oxirane is most effectively catalyzed by multicomponent systems, which exhibit synergistic activity superior to that of single-component catalysts. These are broadly classified as binary and ternary systems.
Binary Catalytic Systems are the most common and typically consist of a Lewis acid and a Lewis base (or a nucleophile). The Lewis acid component, often a metal complex, activates the oxirane by coordinating to its oxygen atom, which facilitates the nucleophilic attack and ring-opening. The Lewis base, frequently a halide salt, acts as the nucleophile that initiates this ring-opening.
Prominent examples of binary systems include combinations of metal-salen complexes with quaternary ammonium salts. For instance, aluminum-salen complexes (SalenAlX) paired with tetrabutylammonium (B224687) bromide (n-Bu4NBr) have shown remarkable activity, achieving turnover frequencies (TOF) as high as 2220 h⁻¹ for ethylene carbonate synthesis under supercritical conditions. researchgate.netresearchgate.net The synergistic effect in these systems arises from the Lewis acidic metal center of the SalenAlX complex activating the oxirane, while the halide anion from the quaternary salt performs the nucleophilic ring-opening. researchgate.net Similarly, chromium-salen complexes like (salen)CrCl, when combined with a co-catalyst, demonstrate high activity. researchgate.net
Iron-based binary systems have also been developed, combining an iron salt like iron(III) chloride with a nucleophilic co-catalyst such as tetra-n-butylammonium bromide or iodide. acs.org These systems are effective for the conversion of various epoxides, including those derived from renewable feedstocks. acs.org Depending on the reaction conditions and the amount of co-catalyst, these systems can be tuned to selectively produce either cyclic carbonates or polycarbonates.
The table below summarizes the performance of various binary catalytic systems in the synthesis of ethylene carbonate.
Interactive Data Table: Performance of Binary Catalytic Systems| Catalyst System | Temperature (°C) | Pressure (MPa) | TOF (h⁻¹) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| SalenAlCl / n-Bu4NBr | 110 | 4.0 (constant) | 2220 | Not Specified | researchgate.netresearchgate.net |
| (salen)AlEt / TBAI | 25 | 0.6 (6 bar) | 61.5 | Not Specified | researchgate.net |
| FeCl₃ / [Bu₄N]Br | 120 | 5.0 | Not Specified | >95 (Yield) | acs.org |
| ZnCl₂ / SiO₂-N | 110 | 2.0 | Not Specified | 98.3 | google.com |
Ternary Catalytic Systems involve three components and are often employed for more complex transformations like copolymerization or terpolymerization. An early example involved a system of triethylaluminum, water, and acetylacetone (B45752) for the polymerization of oxetane (B1205548) and CO2, which also has relevance to oxirane chemistry. rsc.org More recently, ternary catalyst systems have been developed for the terpolymerization of lactide, epoxides, and CO2 to create multiblock copolymers. researchgate.net These advanced systems offer precise control over the polymer architecture by selectively catalyzing different polymerization reactions. researchgate.net
Co-catalyst Effects (e.g., Halide Anions, Protic Additives, Water)
The performance of the primary catalyst, typically a Lewis acid, is profoundly influenced by the choice of co-catalyst. The co-catalyst's role is multifaceted, ranging from acting as a nucleophile to a proton shuttle or a phase transfer agent.
Halide Anions: Halide anions (Cl⁻, Br⁻, I⁻) are among the most effective co-catalysts, serving as potent nucleophiles that initiate the ring-opening of the oxirane. researchgate.netacs.org The reactivity of the halide anion often follows the order of its nucleophilicity, which is generally I⁻ > Br⁻ > Cl⁻ in aprotic solvents. rsc.org This trend has been observed in catalytic systems involving (salen)Co(II) complexes. rsc.org The halide attacks one of the carbon atoms of the epoxide ring coordinated to the metal center, forming a halo-alkoxide intermediate. This intermediate then reacts with CO2 to form a carbonate, which cyclizes to release the cyclic carbonate product and regenerate the halide nucleophile. The choice of halide can also influence product selectivity and the rate of reaction. For instance, in the electrochemical reduction of CO2, chloride ions have been shown to enhance selectivity towards CO production on silver and gold electrodes. nih.govnih.gov
Protic Additives: Protic additives can significantly accelerate the cycloaddition reaction. They are thought to facilitate the ring-opening of the epoxide by forming hydrogen bonds with the oxygen atom, further polarizing the C-O bond and making it more susceptible to nucleophilic attack. This mechanism is sometimes referred to as "bifunctional catalysis," where the Lewis acid activates the epoxide and the protic additive assists in the ring-opening. Fluorinated alcohols, when combined with an onium salt, create an efficient system for the coupling of CO2 with oxetanes, a principle applicable to oxiranes. researchgate.net Another example is the use of polyethylene (B3416737) glycol 400 (PEG400) in combination with potassium iodide, which serves as an inexpensive and effective co-catalyst. acs.org
In Situ Catalyst Formation and Activation
In many advanced catalytic systems, the active catalytic species is not simply the pre-synthesized complex but is formed in situ under reaction conditions. This approach can simplify catalyst preparation and can lead to the formation of highly active or uniquely selective species that are difficult to synthesize directly.
One strategy involves the in situ generation of a bimetallic catalyst. For example, a highly active heterobimetallic Ni/Zn complex for ethylene polymerization can be generated by simply adding a zinc salt like zinc chloride to a solution containing a monometallic nickel precursor. acs.org The coordination of the zinc to the nickel complex under reaction conditions is critical for its catalytic activity. acs.org
Another form of in situ activation involves the dynamic interaction between the catalyst, co-catalyst, and reactants. In binary systems like SalenAlX and a quaternary ammonium salt, the active species for CO2 activation is formed after the initial ring-opening of the oxirane. The synergistic effect arises from the electrophilic interaction of the SalenAlX with the oxirane and the nucleophilic attack by the halide. researchgate.net The resulting alcoholate intermediate then attacks the carbon atom of CO2, leading to its insertion and the formation of a linear carbonate that subsequently cyclizes. researchgate.net This demonstrates that the catalyst and co-catalyst work in concert, activating each other and the substrates throughout the catalytic cycle.
Furthermore, heterogeneous catalysts have been developed where the active sites are formed through specific preparation methods. For example, supporting metal halides on carriers like silica that has been functionalized with nitrogen-containing groups can create highly active and stable catalysts. google.com The interaction between the metal salt and the functionalized support generates the specific active sites responsible for the high catalytic performance. google.com
The table below provides examples of catalyst systems and their activation methods.
Interactive Data Table: Catalyst Activation and Formation| Catalyst System | Activation/Formation Method | Key Feature | Reference |
|---|---|---|---|
| Ni salicylaldimino(bipyridine) / ZnCl₂ | In situ formation of heterobimetallic complex | Zn coordination is essential for catalytic activity | acs.org |
| SalenAlX / Quaternary Ammonium Salt | Dynamic in situ activation | Synergistic activation of oxirane and CO₂ | researchgate.net |
| MYn / SiO₂-X (M=metal, Y=halide, X=heteroatom) | Formation on functionalized support | Interaction between metal salt and support creates active sites | google.com |
Optimization of Reaction Conditions for Oxirane Carbon Dioxide Transformations
Influence of Temperature on Reaction Outcomes
Temperature is a critical parameter that significantly affects the rate, conversion, and selectivity of oxirane-CO₂ reactions. Generally, increasing the reaction temperature leads to higher conversion rates of the epoxide. For instance, in the cycloaddition of allyl glycidyl (B131873) ether (AGE) with CO₂, increasing the temperature from 90 °C to 110 °C resulted in an increase in AGE conversion from 49% to 65%. mdpi.com Similarly, for the conversion of styrene (B11656) oxide, raising the temperature from room temperature to 40 °C led to a 99% conversion within 24 hours, a significant increase from the 85% conversion achieved over 48 hours at the lower temperature. mdpi.com
However, the influence of temperature on selectivity can be complex. In many catalytic systems, particularly those for producing polycarbonates, higher temperatures can lead to a decrease in selectivity. For example, many catalysts show a significant drop in polymer selectivity above 80 °C, with an increased formation of the cyclic carbonate byproduct. nih.gov This is often due to the increased rate of side reactions, such as the backbiting of the growing polymer chain, which is more prevalent at elevated temperatures. researchgate.net In some cases, very high temperatures can also promote the hydrolysis of the epoxide, especially if water is present, leading to the formation of diols and reducing the selectivity for the desired carbonate product. nih.gov
Conversely, for the synthesis of cyclic carbonates, higher temperatures can sometimes be beneficial for achieving satisfactory yields, especially with sterically hindered substrates like cyclohexene (B86901) oxide. researchgate.net The optimal temperature is therefore a trade-off between achieving a high reaction rate and maintaining high selectivity for the desired product, and it is highly dependent on the specific catalyst and substrate being used.
Table 1: Effect of Temperature on Epoxide Conversion
| Epoxide Substrate | Catalyst System | Temperature (°C) | Conversion (%) | Time (h) | Reference |
| Allyl Glycidyl Ether (AGE) | PVIm-BuBr | 90 | 49 | - | mdpi.com |
| Allyl Glycidyl Ether (AGE) | PVIm-BuBr | 100 | 60 | - | mdpi.com |
| Allyl Glycidyl Ether (AGE) | PVIm-BuBr | 110 | 65 | - | mdpi.com |
| Styrene Oxide | CoMOF-2 / KI | Room Temp. | 85 | 48 | mdpi.com |
| Styrene Oxide | CoMOF-2 / KI | 40 | 99 | 24 | mdpi.com |
| Propylene (B89431) Oxide (PO) | GndCl / ZnI₂ | 60 | ~30 | 1.5 | researchgate.net |
| Propylene Oxide (PO) | GndCl / ZnI₂ | 80 | ~75 | 1.5 | researchgate.net |
| Propylene Oxide (PO) | GndCl / ZnI₂ | 100 | >95 | 1.5 | researchgate.net |
Impact of Carbon Dioxide Pressure (Atmospheric to Supercritical Conditions)
The pressure of carbon dioxide is another crucial variable that influences both the rate and the outcome of its reaction with oxiranes. The effect of pressure can vary significantly depending on the reaction being targeted (cycloaddition vs. copolymerization) and the catalyst system employed.
For the synthesis of cyclic carbonates, increasing CO₂ pressure generally enhances the reaction rate and conversion. mdpi.com For example, in the solvent-free cycloaddition of epichlorohydrin (B41342) catalyzed by MgFeAl-LDH with TBAB, increasing the pressure from 1 to 5 bar boosted the conversion from 75.8% to 98%. mdpi.com Similarly, for the conversion of allyl glycidyl ether, increasing the pressure from 8.6 bar to 18.2 bar raised the conversion from 65% to 98%. mdpi.com This positive correlation is often attributed to the increased concentration of CO₂ available in the reaction medium.
In the case of ring-opening copolymerization (ROCOP) to form polycarbonates, the relationship is more nuanced. Kinetic studies have revealed that at lower pressures, the reaction rate can be dependent on CO₂ pressure. However, as the pressure increases, the reaction often becomes zero-order with respect to CO₂. nih.govfrontiersin.org For instance, a study using a Co(III)K(I) heterodinuclear catalyst for propene oxide/CO₂ copolymerization found that the rate was dependent on CO₂ pressure below 12 bar, but became independent of pressure above this value. nih.gov This suggests that at higher pressures, the catalyst becomes saturated with CO₂, and other steps, such as epoxide coordination or insertion, become rate-limiting. nih.govfrontiersin.org At very low pressures, the selectivity for polycarbonate can decrease, with an increase in polyether formation. mdpi.com
Utilizing supercritical carbon dioxide (scCO₂) as both a reactant and a solvent offers unique advantages. Reactions carried out in a supercritical homogeneous phase have shown significantly higher yields (over 95%) for cyclic carbonate production compared to reactions in a two-phase (vapor-liquid) system, where yields were less than 5%. acs.org The properties of scCO₂ facilitate high miscibility of reactants and can simplify product separation by manipulating temperature and pressure. acs.org
Role of Solvents and Solvent-Free Reaction Systems
The choice of reaction medium, whether using a solvent or conducting the reaction neat (solvent-free), has a profound impact on the efficiency, cost, and environmental footprint of oxirane-CO₂ transformations.
Solvent-free reaction systems are highly attractive from a green chemistry perspective, as they minimize waste and simplify product purification. acs.orgnih.gov Many modern catalytic systems are designed to be highly efficient under solventless conditions, particularly for the cycloaddition reaction to form cyclic carbonates. acs.orgacs.org For example, a nickel-doped covalent organic framework catalyst demonstrated high conversion rates (98%) for the cycloaddition of epoxides with CO₂ under solvent-free, ambient pressure conditions. acs.org
When solvents are used, their role is multifaceted. They can help to dissolve reactants and catalysts, influence reaction rates, and in some cases, participate in the catalytic cycle. whiterose.ac.ukresearchgate.net The polarity of the solvent can be critical. Polar aprotic solvents are often used for cyclic carbonate synthesis. acs.org In some systems, the addition of a small amount of a protic solvent like water can have a beneficial effect. For the cycloaddition of propylene oxide catalyzed by various ionic compounds, the addition of 33 mol% water led to a remarkable increase in both conversion and selectivity, even at high temperatures. nih.gov This is attributed to water's role as a hydrogen-bond donor (HBD), which can help to lower the energy barrier for the epoxide ring-opening step. nih.gov
However, the use of solvents also presents challenges, including potential side reactions, the energy cost of solvent removal and recycling, and the environmental impact of the solvent itself. researchgate.net In many industrial applications, the ability to perform the reaction in CO₂ expanded monomers, without the need for additional organic solvents, is a significant advantage. rsc.org
Substrate Scope and Reactivity of Various Oxirane Derivatives
The reactivity of the oxirane substrate is highly dependent on its structure, including steric hindrance and the presence of electron-donating or electron-withdrawing groups. Generally, terminal epoxides are more reactive than internal or more sterically hindered epoxides. mdpi.comresearchgate.net
For the synthesis of cyclic carbonates, terminal epoxides bearing both electron-donating and electron-withdrawing groups can be converted to the desired products with high efficiency. researchgate.net However, substrates with increased steric hindrance, such as styrene oxide and cyclohexene oxide, often require longer reaction times or higher temperatures to achieve satisfactory yields compared to simple terminal epoxides like propylene oxide. mdpi.comresearchgate.net For example, while propylene oxide can be converted with high yield at moderate conditions, converting cyclohexene oxide often requires more forcing conditions. mdpi.com
In the context of copolymerization, the structure of the epoxide monomer is used to tailor the properties of the resulting polycarbonate. For instance, copolymerizing CO₂ with propylene oxide (PO) produces poly(propylene carbonate) (PPC), while using cyclohexene oxide (CHO) yields poly(cyclohexene carbonate) (PCHC), which has a much higher glass transition temperature (T₉). mdpi.com The lower reactivity of sterically hindered epoxides like CHO can be a challenge. mdpi.com To modify polymer properties, terpolymerization, which involves introducing a third monomer, is often employed. This strategy can be used to adjust the T₉ and improve the mechanical properties of the final polymer, such as reducing the brittleness of PCHC. mdpi.com
Table 2: Reactivity of Various Oxirane Derivatives in CO₂ Cycloaddition
| Oxirane Derivative | Catalyst System | Conditions | Outcome | Reference |
| Propylene Oxide | GndCl / ZnI₂ | 1.0 MPa CO₂, 100 °C, 1.5 h | >95% Yield | researchgate.net |
| 1,2-Butylene Oxide | GndCl / ZnI₂ | 1.0 MPa CO₂, 100 °C, 1.5 h | High Yield | researchgate.net |
| Epichlorohydrin | GndCl / ZnI₂ | 1.0 MPa CO₂, 100 °C, 1.5 h | High Yield | researchgate.net |
| Styrene Oxide | GndCl / ZnI₂ | 1.0 MPa CO₂, 100 °C, 3 h | 94% Yield | researchgate.net |
| Cyclohexene Oxide | GndCl / ZnI₂ | 1.0 MPa CO₂, 120 °C, 5 h | 91% Yield | researchgate.net |
| Various Epoxides | Mn(III)corrole / TBAB | 1 atm CO₂, 60 °C, neat | Most simple epoxides reacted at a similar rate | nih.gov |
Kinetic Studies of Oxirane-Carbon Dioxide Reactions
Kinetic studies are essential for elucidating the reaction mechanisms and understanding how different parameters influence the reaction rate. For the copolymerization of epoxides and CO₂, many studies have found that the reaction is first-order with respect to both the catalyst and the epoxide concentration. nih.govfrontiersin.org
The dependence on CO₂ pressure, as mentioned earlier, is often more complex. A common observation is a transition from a first-order dependence at low CO₂ pressures to a zero-order dependence at higher pressures (>10-40 bar). nih.govfrontiersin.org This suggests a mechanism where CO₂ insertion is a pre-rate-determining equilibrium step. nih.gov At low pressures, the concentration of the active catalyst-CO₂ adduct is dependent on the CO₂ pressure, but at higher pressures, the catalyst becomes saturated, and the rate becomes independent of further increases in pressure. nih.gov
Computational studies, such as those using density functional theory (DFT), have provided deeper insights into the thermodynamics and kinetics of these reactions. rsc.orgresearchgate.net These studies have examined the enthalpies of polymerization and the activation barriers for both polymer growth and degradation pathways, such as the backbiting reaction that leads to cyclic carbonate formation. researchgate.net For instance, calculations have shown that the backbiting reaction from an alkoxide chain end has a significantly lower free energy barrier than backbiting from a carbonate chain end, highlighting a key pathway for byproduct formation. researchgate.net Kinetic analysis combined with computational modeling helps in the rational design of more active and selective catalysts by identifying the rate-limiting steps and understanding the factors that control undesirable side reactions. researchgate.netfrontiersin.org
Advanced Polymeric Materials from Oxirane Carbon Dioxide Chemistry
Polycarbonate Synthesis and Architectural Control
The synthesis of polycarbonates from oxiranes and CO₂ is a catalytic process that involves the alternating insertion of the two monomer units into the growing polymer chain. The choice of catalyst is critical as it governs the polymer's molecular weight, carbonate linkage selectivity, and microstructure. This control is fundamental to designing polymers with specific thermal and mechanical properties.
Aliphatic Polycarbonates: Synthesis and Characterization
Aliphatic polycarbonates (APCs) are synthesized through the ring-opening copolymerization (ROCOP) of oxiranes and carbon dioxide. This method is regarded as a green and sustainable route to polymer production. The reaction is initiated by the ring-opening of the oxirane by a metal catalyst, followed by the insertion of a CO₂ molecule into the resulting metal-alkoxide bond. This cycle of alternating monomer addition propagates the polymer chain.
A variety of catalytic systems have been developed to facilitate this reaction, including homogeneous catalysts like chromium or cobalt salen complexes and heterogeneous catalysts such as zinc glutarate. The selection of the catalyst is crucial to minimize side reactions, such as the consecutive enchainment of oxirane units to form polyether linkages or the "backbiting" reaction that leads to the formation of cyclic carbonates.
The resulting polymers are characterized using a suite of analytical techniques to determine their structure and properties. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of carbonate functional groups, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the polymer's microstructure, including the ratio of carbonate to ether linkages and end-group analysis. Thermal properties, such as the glass transition temperature (Tg) and thermal decomposition temperature, are determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively. The molecular weight and molecular weight distribution (polydispersity index, Đ) are typically measured using gel permeation chromatography (GPC). For instance, poly(propylene carbonate) (PPC), a common APC derived from propylene (B89431) oxide and CO₂, is an amorphous thermoplastic with a glass transition temperature ranging from 25 to 45 °C. nih.gov
Table 1: Properties of Poly(propylene carbonate) (PPC) Synthesized from Propylene Oxide and CO₂
| Property | Value | Source |
|---|---|---|
| Glass Transition Temperature (Tg) | 25 - 45 °C | nih.govacs.org |
| Refractive Index | 1.46 | nih.gov |
| Dielectric Constant | 3 | nih.gov |
| Solubility | Soluble in polar solvents (e.g., ketones, ethyl acetate (B1210297), dichloromethane) | nih.gov |
| Insolubility | Insoluble in alcohols, water, aliphatic hydrocarbons | nih.gov |
| CO₂ Content (max theoretical) | 43% by weight | nih.gov |
Block Copolymerization Strategies (e.g., ABA Triblock, Sequential Addition)
Block copolymers, which consist of two or more distinct polymer segments linked together, can be synthesized to combine the desirable properties of different polymers into a single material. Using oxirane-CO₂ chemistry, various block copolymer architectures, such as ABA triblock copolymers, can be achieved.
A common strategy is the sequential, one-pot addition of monomers using a difunctional initiator. For example, an ABA triblock copolymer can be synthesized by first copolymerizing an oxirane (e.g., propylene oxide) and CO₂ to form the central 'B' block, a soft poly(propylene carbonate-co-propylene oxide) (PPPC). acs.org Once this polymerization is complete, a second monomer, such as p-tosyl isocyanate, is introduced along with the remaining propylene oxide. acs.org This initiates the growth of the outer 'A' blocks from both ends of the central block, resulting in a well-defined ABA triblock copolymer, such as poly(N-tosyl propylene urethane)-b-PPPC-b-poly(N-tosyl propylene urethane). acs.org This method allows for the creation of thermoplastic elastomers where the properties can be tuned by adjusting the length and composition of the soft and hard blocks.
Chain-Transfer Polymerization and Immortal Polymerization
Control over polymer molecular weight and end-group functionality is crucial for many applications. Chain-transfer polymerization, particularly a type known as "immortal" polymerization, is a powerful technique used in oxirane-CO₂ copolymerization to achieve this control.
Immortal polymerization involves the intentional addition of a chain transfer agent (CTA), typically a protic compound like an alcohol or water, to the reaction mixture. epa.govrsc.org During polymerization, the growing polymer chain can be transferred from the catalyst's active site to the CTA. This terminates the growth of one chain while regenerating an active species that can initiate a new chain. This process is rapid and reversible, allowing for the production of many polymer chains from a single catalyst molecule. epa.gov
The key benefits of this approach are:
Molecular Weight Control: The final polymer molecular weight is determined by the ratio of monomer consumed to the total number of initiator and CTA molecules, rather than just the initiator concentration. nih.gov
Narrow Polydispersity: Because the chain transfer process is fast and reversible, all chains grow at a similar rate, resulting in polymers with a narrow molecular weight distribution (Đ < 1.2).
End-Group Control: The CTA is incorporated as the end-group of the polymer chains. Using diols or polyols as CTAs leads to the formation of telechelic polymers, specifically oligocarbonate diols and polyols, which are valuable precursors for other polymers like polyurethanes. nih.govrsc.org
This technique is essential for the commercial production of CO₂-based polyols. epa.govrsc.org
Terpolymerization for Property Modulation
To further tailor the properties of aliphatic polycarbonates, a third monomer can be introduced into the polymerization, a process known as terpolymerization. This approach allows for the creation of copolymers with finely tuned characteristics that lie between those of the respective homopolymers or copolymers. rsc.org
By copolymerizing CO₂ with a mixture of two different oxiranes, the properties of the resulting terpolymer can be precisely controlled by adjusting the feed ratio of the monomers. For example, the terpolymerization of 1,2-butylene oxide (BO), cyclohexene (B86901) oxide (CHO), and CO₂ yields a random terpolymer. nih.gov Poly(cyclohexene carbonate) has a high Tg (around 115 °C) but is brittle, while poly(1,2-butylene carbonate) has a much lower Tg. By varying the BO:CHO feed ratio, the Tg of the resulting terpolymer can be systematically adjusted over a wide range, for instance, from 11.2 °C to 67.8 °C. nih.gov This strategy provides an effective method to modulate thermal and mechanical properties, as well as other characteristics like surface hydrophobicity, to meet the demands of specific applications. nih.gov Other monomers, such as lactones or cyclic anhydrides, can also be used as the third component to introduce polyester segments into the polycarbonate backbone. rsc.orgmdpi.com
Table 2: Glass Transition Temperature (Tg) of Poly(butylene carbonate-co-cyclohexene carbonate) Terpolymers
| Monomer Feed Ratio (BO:CHO) | Tg (°C) | Resulting Polymer Molecular Weight (kg mol⁻¹) |
|---|---|---|
| 9:1 | 32.4 | 32.2 |
| 1:1 | 67.8 | - |
Data derived from the terpolymerization of 1,2-butylene oxide (BO), cyclohexene oxide (CHO), and CO₂. nih.gov
Control over Polymer Sequence and Microstructure
The arrangement of monomer units within the polymer chain—the sequence and microstructure—has a profound impact on the material's properties. In the context of oxirane-CO₂ copolymerization, the primary goal is often to achieve a perfectly alternating sequence of oxirane and CO₂ units, maximizing CO₂ incorporation and yielding a pure polycarbonate.
The catalyst system is the most critical factor in controlling this sequence. Highly selective catalysts, such as certain cobalt-salen complexes or metal-free systems based on triethyl borane (B79455) (TEB) and an onium salt, can produce poly(propylene carbonate) with carbonate linkage content exceeding 99%. acs.org These catalysts effectively suppress the competing reactions of consecutive oxirane enchainment (forming ether linkages) and backbiting (forming cyclic carbonate). The reaction conditions, including CO₂ pressure and temperature, also play a role in selectivity. High CO₂ pressure generally favors the formation of carbonate linkages. By carefully selecting the catalyst and optimizing conditions, the microstructure can be precisely controlled to produce polymers ranging from perfectly alternating polycarbonates to random poly(ether-carbonates), allowing for a high degree of property tuning.
Synthesis of Oligocarbonate Diols and Polyols
While high molecular weight aliphatic polycarbonates are useful as thermoplastics, low molecular weight (oligomeric) polycarbonates with hydroxyl end-groups are highly valuable as macromonomers, particularly for the polyurethane industry. nih.govadhesivesmag.com These oligocarbonate diols and polyols are synthesized using the immortal ring-opening copolymerization of oxiranes and CO₂.
In this process, a multifunctional alcohol, such as a diol (e.g., 1,4-butanediol) or a triol (e.g., glycerol), is used as a chain transfer agent (CTA). adhesivesmag.comacs.org The copolymerization is initiated, and the growing chains are transferred to the hydroxyl groups of the CTA. The result is the formation of oligomers with a defined molecular weight and a specific number of hydroxyl end-groups corresponding to the functionality of the CTA used (e.g., a diol CTA produces an α,ω-dihydroxy-terminated oligocarbonate). adhesivesmag.com
Catalysts such as zinc-cobalt double metal cyanide (DMC) complexes are highly effective for this synthesis. researchgate.net This method offers precise control over:
Molecular Weight: Controlled by the monomer-to-CTA ratio.
Functionality: Diols, triols, and higher functionality polyols can be prepared with perfect functionalities of 2.0, 3.0, etc. adhesivesmag.com
Composition: The ratio of carbonate to ether linkages can be tuned.
These CO₂-based polycarbonate polyols are viscous liquids or amorphous solids that serve as the soft segment in polyurethanes, imparting enhanced hydrolytic stability, chemical resistance, and mechanical strength compared to traditional polyether or polyester polyols. adhesivesmag.comnordmann.global
Table 3: List of Compounds
| Compound Name |
|---|
| 1,2-Butylene oxide |
| 1,4-Butanediol |
| Carbon dioxide |
| Cyclohexene oxide |
| Ethyl acetate |
| Ethylene (B1197577) glycol |
| Glycerol (B35011) |
| p-Tosyl isocyanate |
| Poly(1,2-butylene carbonate) |
| Poly(cyclohexene carbonate) |
| Poly(propylene carbonate) |
| Poly(propylene carbonate-co-propylene oxide) |
| Poly(N-tosyl propylene urethane) |
| Propylene oxide |
| Water |
Formation of Hyperbranched Polymers and Polymer Networks
The synthesis of highly branched, three-dimensional polymers and cross-linked networks from oxirane and carbon dioxide is a significant area of research. These materials are noted for their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups, which distinguishes them from linear polymers. frontiersin.orgnih.gov
The primary route to these architectures involves the use of functionalized cyclic carbonates derived from the reaction of CO2 with corresponding oxiranes. nih.gov Monomers containing additional reactive groups, such as hydroxyl or further oxirane moieties, are valuable starting materials for creating branched structures. nih.gov For instance, glycidol can be used to introduce branching points during polymerization. researchgate.net
One strategy involves the ring-opening polymerization of functional cyclic carbonates. frontiersin.org Another approach is the terpolymerization (copolymerization of three distinct monomers) of a standard epoxide and CO2 with a small amount of a cross-linking agent, such as a diepoxide. This method effectively produces cross-linked polycarbonates (CLPs), which exhibit enhanced thermal and mechanical properties compared to their linear counterparts. rsc.org The incorporation of even a small percentage of a cross-linking agent can lead to a significant increase in molar mass and the formation of a polymer network. rsc.org
Multifunctional polycarbonates, synthesized from CO2 and functionalized epoxides, offer numerous possibilities for creating polymer networks. The functional groups along the polymer chain can serve as sites for cross-linking reactions. uni-mainz.de This approach allows for the design of materials with a high number of functional groups, making them suitable for applications like coatings. uni-mainz.de
Table 1: Examples of Monomers and Strategies for Hyperbranched Polymers and Networks
| Monomer/Component | Strategy | Resulting Polymer Architecture | Key Feature |
|---|---|---|---|
| Glycidol | Copolymerization with other epoxides and CO2 | Hyperbranched poly(propylene carbonate) multiarm stars researchgate.net | Introduces branching points. researchgate.net |
| Bis(cyclohexene oxide) | Terpolymerization with cyclohexene oxide and CO2 | Cross-linked poly(cyclohexene carbonate)s rsc.org | Acts as a cross-linking agent. rsc.org |
| Functionalized Epoxides (e.g., glycidyl (B131873) propargyl ether) | Copolymerization with CO2 | Multifunctional polycarbonates uni-mainz.de | Provides sites for subsequent cross-linking. uni-mainz.de |
Research has demonstrated that bifunctional aluminum porphyrin catalysts can effectively catalyze the terpolymerization of cyclohexene oxide (CHO), bis(CHO), and CO2 to yield cross-linked polycarbonates. rsc.org The resulting CLPs show improved thermal stability and tensile strength compared to linear poly(cyclohexene carbonate)s (PCHCs). rsc.org
Developments in Non-Isocyanate Polyurethanes
The synthesis of non-isocyanate polyurethanes (NIPUs) represents a significant advancement in developing safer and more environmentally friendly alternatives to conventional polyurethanes, which rely on toxic isocyanate precursors. researchgate.netfraunhofer.de The most prominent and industrially promising route to NIPUs is the polyaddition reaction between multifunctional cyclic carbonates and polyamines. researchgate.netnih.govresearchgate.net This process is often referred to as the aminolysis of cyclic carbonates and yields polyhydroxyurethanes (PHUs), characterized by the presence of hydroxyl groups along the polymer backbone. nih.govresearchgate.netrsc.org
The formation of these hydroxyl groups is a key feature of NIPU chemistry, arising from the ring-opening of the cyclic carbonate by the amine. lu.se These hydroxyls can form intramolecular hydrogen bonds, which contribute to the material's properties, including enhanced chemical resistance, lower permeability, and improved adhesion. researchgate.netlu.seresearchgate.net
The synthesis process involves two main stages:
Cycloaddition: An oxirane is reacted with carbon dioxide, typically under catalysis, to form a five-membered cyclic carbonate. This reaction is atom-economical and serves to fix CO2 into the monomer structure. nih.govacs.orgrsc.org
Polyaddition: The resulting multifunctional cyclic carbonate is then reacted with a di- or polyamine. The amine attacks the carbonate, opening the ring and forming a urethane linkage along with a secondary hydroxyl group. nih.govnih.govmdpi.com
A wide variety of diamines can be used, allowing for the synthesis of NIPUs with a range of properties. nih.govmdpi.com Research has explored the use of bio-based materials for both the cyclic carbonate and amine components. For example, cyclic carbonated soybean oil (CSBO) can be reacted with diamines to produce bio-based NIPU networks. rsc.orgnih.govmdpi.com Similarly, vanillin, a lignin byproduct, has been used to create bio-based bis-cyclic carbonates for PHU synthesis, yielding materials with high glass transition temperatures. bham.ac.uk
Table 2: Research Findings in NIPU Synthesis
| Cyclic Carbonate Source | Amine Curing Agent | Key Finding | Reference |
|---|---|---|---|
| Carbonated epoxidized soybean oil (CSBO) and CC-terminated poly(ether carbonate) | 1,3-diaminopropane | Combination of bio-based and CO2-based carbonates yielded solid NIPUs with good thermal stability and enhanced mechanical properties. nih.govmdpi.com | nih.govmdpi.com |
| Vanillin-derived bis-cyclic carbonates | Various bis-amines | Bio-based PHUs with thermal properties superior to some bisphenol A-based counterparts were developed. bham.ac.uk | bham.ac.uk |
| 1,4-butanediol bis(glycidyl ether carbonate) (BGBC) | Various commercial diamines (e.g., 1,4-diaminobutane) | NIPUs were obtained in quantitative yields, with the potential for creating cross-linked materials with enhanced thermal properties. nih.gov | nih.gov |
Recent innovations have focused on overcoming challenges such as the sometimes sluggish reactivity of five-membered cyclic carbonates with amines. researchgate.netrsc.org Studies have shown that β-hydroxylamines exhibit higher reactivity toward cyclic carbonates compared to standard alkylamines, which can accelerate curing times. rsc.org The development of novel catalyst systems and the exploration of more reactive six-membered cyclic carbonates are also active areas of research. lu.seresearchgate.net The resulting NIPUs have demonstrated significant potential for applications in coatings, adhesives, and foams, offering advantages such as moisture insensitivity during application and improved thermal stability. nih.govresearchgate.netrsc.org
Theoretical and Computational Investigations of Oxirane Carbon Dioxide Reactions
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT calculations have been extensively applied to unravel the intricate mechanisms of the cycloaddition of CO2 to oxiranes. nih.govsemanticscholar.org By modeling the potential energy surface of the reaction, researchers can map out the most plausible pathways, identify key reactive species, and understand the fundamental factors governing catalytic activity. ias.ac.in These computational studies have been instrumental in corroborating experimental findings and providing a predictive framework for catalyst performance.
A central contribution of DFT studies is the detailed characterization of transient species, namely transition states and intermediates, which define the reaction pathway. For the oxirane-CO2 cycloaddition, the mechanism generally involves two key events: the ring-opening of the oxirane and the insertion of carbon dioxide. nih.govbeilstein-journals.org
Computational models show that in catalyzed reactions, the process is often initiated by the activation of the epoxide. In Lewis base catalyzed mechanisms, a nucleophile (e.g., a halide anion from a co-catalyst) attacks one of the carbon atoms of the oxirane ring, leading to its opening. tandfonline.comrsc.org DFT calculations have identified the transition state for this ring-opening step, often revealing a concurrent process where the epoxide oxygen attacks the electrophilic carbon of CO2. nih.govrsc.org For instance, a DFT study on an imidazolium-based ionic liquid catalyst identified a transition state where the epoxide ring opens as the chloride anion attacks a terminal carbon, while the epoxide oxygen simultaneously attacks the CO2 molecule. rsc.org
Following the initial ring-opening, a stable intermediate is typically formed. In many catalytic systems, this is an alkoxy or halo-alkoxy species. tandfonline.com For example, with a 1,4,6-triaza-bicyclo[3.3.0]oct-4-enium bromide (TBO.HBr) catalyst, DFT calculations showed that the bromide ion first interacts with the epoxide to form a bromo-alcohol intermediate. tandfonline.com The subsequent step involves the cyclization where the oxygen of the opened epoxide attacks the activated CO2, leading to the formation of the five-membered cyclic carbonate and regeneration of the catalyst. nih.govtandfonline.com DFT has been crucial in visualizing the geometry of these intermediates and the transition states that connect them, confirming a stepwise process rather than a single concerted event in many cases. researchgate.netresearchgate.net
By calculating the potential energy at each point along the reaction pathway, DFT can predict the activation energies (energy barriers) for each step. This allows for the identification of the rate-determining step (RDS), which is the step with the highest energy barrier and thus the slowest part of the reaction. nih.govnih.gov
The calculated activation energies can also explain differences in reactivity between catalysts. A combined experimental and DFT study on imidazole (B134444) derivatives and ZnI2 showed that a Lewis base mechanism had a significantly lower activation energy than a Lewis acid-catalyzed pathway (48 kcal/mol), explaining the higher yield observed with the former. nih.gov These quantitative predictions are vital for comparing the efficiency of different catalytic systems and guiding the design of more active catalysts.
Calculated Activation Energies for Oxirane-CO2 Cycloaddition
This table presents a selection of activation energies (Ea) and rate-determining steps (RDS) for the cycloaddition of CO2 to oxiranes, as determined by Density Functional Theory (DFT) calculations for various catalytic systems.
| Catalytic System | Rate-Determining Step (RDS) | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Nicotinamidium Halide | Epoxide Ring Opening | 29.0 | nih.gov |
| ZnI2 (Lewis Acid) | Concerted Ring Opening and CO2 Insertion | 48.0 | nih.gov |
| TBO.HBr (in THF) | Epoxide Ring Opening | 21.97 | tandfonline.com |
| TBO.HBr (in water) | Epoxide Ring Opening | 22.66 | tandfonline.com |
| Mg(TPP)/TBAI | Ring Closing | Not specified | nih.gov |
DFT provides a molecular-level picture of how catalysts interact with and activate the oxirane and carbon dioxide molecules. Studies have shown that catalysts can activate substrates through various non-covalent and covalent interactions. frontiersin.orgnih.gov
For bifunctional catalysts, such as metal-organic frameworks (MOFs) or certain ionic liquids, different parts of the catalyst play distinct roles. DFT calculations on nicotinamidium halide catalysts revealed that the pyridinium (B92312) α-C-H proton activates the epoxide ring via a hydrogen bond, while the amide group's N-H stabilizes the iodide anion through electrostatic interactions. nih.gov In another example, studies on MOF catalysts elucidated that specific ligands can activate CO2 by increasing the nucleophilicity of its oxygen atom, preparing it for an easier nucleophilic attack on the epoxide. frontiersin.org The synergistic effect between a metal center (Lewis acid) and a co-catalyst (e.g., a halide, a Lewis base) is a common theme. The metal center often coordinates with the oxygen atom of the oxirane, polarizing the C-O bond and making the ring more susceptible to nucleophilic attack by the co-catalyst. nih.gov
Computational Design of Novel Catalysts
Beyond understanding existing systems, a major goal of computational chemistry is the rational, in silico design of new and improved catalysts. ethz.ch By systematically modifying catalyst structures in a computational model, researchers can predict how these changes will affect reactivity and selectivity before undertaking expensive and time-consuming synthesis and testing. ethz.chnih.gov
In metal-based catalysis, the ligands surrounding the metal center and the coordination environment are critical to performance. ethz.chberkeley.edu Computational studies allow for the systematic investigation of these factors. DFT calculations can quantify how changing a ligand's electronic properties (electron-donating or -withdrawing) or steric bulk influences the key steps of the catalytic cycle. nih.gov
For instance, in the design of iron-based catalysts for CO2 reduction, DFT calculations showed that a rigid ligand structure could significantly stabilize certain orbitals, facilitating the catalytic process. berkeley.edu This concept of metal-ligand cooperativity, where the ligand is not just a passive scaffold but an active participant in the reaction, is a powerful design principle that can be explored computationally. berkeley.edunih.gov Similarly, for ruthenium polypyridyl catalysts, DFT was used to propose a new mechanism where the metal center acts as both a Lewis base and a Lewis acid at different stages, a feature enabled by the specific coordination of the ligands. nih.gov By screening various combinations of metals and ligands computationally, it is possible to identify promising candidates with lower activation barriers for further experimental validation. nih.gov
Influence of Catalyst Components on Reaction
This table summarizes the roles of different catalyst components (metals, ligands, co-catalysts) in the oxirane-CO2 cycloaddition and related CO2 conversion reactions, as revealed by computational studies.
| Catalyst Component | Function/Effect | Computational Insight Source | Reference |
|---|---|---|---|
| Metal Center (e.g., Zn, Mg, Co) | Acts as a Lewis acid, coordinating to and activating the epoxide. | DFT shows coordination polarizes the epoxide C-O bond. | frontiersin.orgnih.gov |
| Halide Co-catalyst (e.g., I-, Br-) | Acts as a nucleophile to attack and open the epoxide ring. | DFT models the nucleophilic attack and formation of a halo-alkoxide intermediate. | frontiersin.orgtandfonline.com |
| Organic Ligands (e.g., porphyrin, salen) | Tunes the electronic and steric properties of the metal center; can participate directly in substrate activation. | DFT calculations quantify how ligand modifications alter reaction energetics. | nih.govnih.gov |
| Hydrogen Bond Donors (in organocatalysts) | Activate the epoxide via hydrogen bonding to the oxygen atom. | DFT calculations identify and quantify the strength of these H-bonding interactions. | nih.gov |
| Redox-Active Ligands | Participate directly in electron transfer steps, enabling metal-ligand cooperativity. | DFT reveals electronic delocalization that lowers thermodynamic barriers. | berkeley.edunih.gov |
For chiral oxiranes, controlling the stereochemistry of the reaction to produce a single enantiomer of the cyclic carbonate is a significant challenge and a highly desirable goal. Computational chemistry is emerging as a powerful tool to address this. beilstein-journals.org
An in silico approach has been developed to design asymmetric frustrated Lewis pairs (FLPs) specifically for stereoselective CO2 capture and conversion. beilstein-journals.org In this work, various catalyst scaffolds were computationally screened. By strategically introducing asymmetry into the Lewis base component of the FLP, a catalytic scaffold was designed that showed a theoretical preference for reacting with one enantiomer of the epoxide over the other. beilstein-journals.org DFT calculations can map the full catalytic cycle for both enantiomers, allowing researchers to pinpoint the origin of stereoselectivity by comparing the energy barriers of the stereodetermining steps. Although still a developing area, these studies demonstrate the potential of computational design to achieve high levels of stereochemical control, moving beyond simply enhancing reaction rates to precisely directing the three-dimensional structure of the product. beilstein-journals.orgresearchgate.net
Molecular Dynamics Simulations for Reaction Environment Understanding
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to elucidate the intricate details of the reaction environment for the coupling of oxirane (ethylene oxide) and carbon dioxide. Unlike quantum mechanical calculations that focus on the electronic-level details of the reaction mechanism itself, MD simulations provide insights into the dynamic behavior of a large ensemble of molecules over time. This approach is crucial for understanding how macroscopic properties and environmental factors, such as reactant accessibility, diffusion, and intermolecular interactions, influence the reaction's feasibility and progression, particularly before any chemical bonds are broken or formed.
Classical MD simulations have been employed to investigate the necessary conditions for the chemical fixation of carbon dioxide with epoxide molecules to form cyclic carbonates. researchgate.net These simulations model the system's dynamics to determine if the spatial arrangement and mobility of reactants are favorable for the reaction steps proposed by established mechanisms. researchgate.net
One key area of investigation is the influence of the epoxide's molecular structure on its interaction with carbon dioxide, especially in the presence of a catalyst. Studies have compared linear aliphatic epoxides, such as 1,2-Epoxybutane, with cycloaliphatic epoxides like 3-Ethyl-7-oxabicyclo(4.1.0)heptane. researchgate.net By calculating radial distribution functions (RDFs) and self-diffusion coefficients, researchers can quantify the proximity and mobility of different molecular species within the simulation box. researchgate.netmdpi.com
For instance, simulations using tetraethylammonium (B1195904) bromide (TEAB) as a catalyst have shown that for linear aliphatic epoxides, a significant number of CO2 molecules are readily available in the immediate vicinity of the epoxy rings. researchgate.net The dynamic behavior of these systems facilitates the reaction by ensuring the reactants are suitably positioned. researchgate.net In stark contrast, simulations with cycloaliphatic epoxides revealed that CO2 molecules were often located far from the agglomerates formed by the catalyst and the epoxide. researchgate.net Furthermore, the mobility of CO2 in these systems was insufficient to overcome the large distances required to interact with the catalyst-epoxide complex, thus hindering the reaction. researchgate.net These simulation results align with experimental findings where the conversion of linear aliphatic epoxides into cyclic carbonates is successfully observed, while cycloaliphatic epoxides show lower reactivity under similar conditions. researchgate.net
MD simulations are also utilized to understand the role of additives in promoting reactions. For example, in the context of CO2 hydrate (B1144303) formation, which involves interactions between carbon dioxide and water, MD simulations have shown that ethylene (B1197577) oxide can act as a promoter. researchgate.net These simulations reveal that ethylene oxide can shorten the nucleation time for carbon dioxide hydrate formation by influencing the structuring of water molecules into cages that encapsulate the CO2. researchgate.net This demonstrates the ability of MD to capture the subtle, yet crucial, environmental changes induced by co-solutes or additives in the oxirane-carbon dioxide mixture.
The insights gained from MD simulations are critical for optimizing reaction conditions. By understanding the molecular-level dynamics—how reactants and catalysts diffuse, aggregate, and interact—chemists can make informed decisions on solvent choice, catalyst design, and reactant structure to enhance the efficiency of carbon dioxide fixation.
Interactive Data Tables
Table 1: System Parameters for MD Simulations of Epoxide-CO2 Systems researchgate.net
Below is a summary of the molecular systems investigated using classical Molecular Dynamics to understand the reaction environment for CO2 fixation.
| Component | Role | Specific Molecule Investigated |
| Epoxide 1 | Linear Aliphatic Reagent | 1,2–Epoxybutane (EB) |
| Epoxide 2 | Cycloaliphatic Reagent | 3-Ethyl-7-oxabicyclo(4.1.0)heptane (EC) |
| Gas | Reagent | Carbon Dioxide (CO2) |
| Catalyst | Catalyst | Tetraethylammonium bromide (TEAB) |
Table 2: Key Findings from Molecular Dynamics Simulations researchgate.net
| System Composition | Key Observation | Implication for Reaction |
| 1,2–Epoxybutane + CO2 + TEAB | CO2 molecules are located in the neighborhood of the epoxy rings. | The dynamics of the system facilitate the reaction mechanism. |
| 3-Ethyl-7-oxabicyclo(4.1.0)heptane + CO2 + TEAB | CO2 molecules are located far from the catalyst-epoxide agglomerates. | CO2 molecules lack sufficient mobility to overcome the distance to react. |
| Overall Conclusion | Linear aliphatic epoxides present a more accessible reaction condition compared to cycloaliphatic epoxides. | Simulation results are in agreement with experimental findings showing successful conversion of linear epoxides. |
Green Chemistry Principles and Sustainability in Oxirane Carbon Dioxide Chemistry
Atom Economy and Waste Minimization in Coupling Reactions
The coupling of oxiranes and CO2 is a prime example of an atom-economical reaction. acs.orgessentialchemicalindustry.org In the ideal synthesis of polycarbonates or cyclic carbonates, all the atoms of the reactants are incorporated into the final product, resulting in a theoretical 100% atom economy. acs.org This minimizes the generation of waste, a core principle of green chemistry. nih.gov
Interactive Table: Atom Economy in Oxirane-CO2 Coupling Reactions
| Reaction Type | Reactants | Desired Product | Theoretical Atom Economy |
|---|---|---|---|
| Polycarbonate Synthesis | Oxirane + CO2 | Poly(alkylene carbonate) | 100% |
| Cyclic Carbonate Synthesis | Oxirane + CO2 | Alkylene Carbonate | 100% |
Utilization of Renewable and Bio-based Oxirane Feedstocks
A significant advancement in the sustainability of oxirane-CO2 chemistry is the increasing use of oxiranes derived from renewable and bio-based sources. rsc.orgresearchgate.net This approach reduces reliance on traditional petroleum-based feedstocks and contributes to a more circular economy. rsc.org
Examples of bio-based oxiranes that have been successfully copolymerized with CO2 include:
Limonene (B3431351) oxide: Derived from citrus peel, it can be copolymerized with CO2 to produce poly(limonene carbonate), a thermoplastic with potential for further chemical modification. researchgate.net
Soybean-oil-based epoxides: These can be synthesized from soybean oil and copolymerized with CO2 to create biopolycarbonates. researchgate.net
Glycerol-derived epoxides: With the surplus of glycerol (B35011) from biodiesel production, its conversion to epoxides for copolymerization with CO2 presents a value-added application. researchgate.net
The use of these renewable feedstocks is a key step towards producing "greener" polymers. researchgate.net Research is ongoing to expand the range of available bio-based oxiranes and optimize their polymerization with CO2. researchgate.netresearchgate.net
Interactive Table: Examples of Renewable Oxirane Feedstocks
| Oxirane Feedstock | Renewable Source | Resulting Polymer |
|---|---|---|
| Limonene Oxide | Citrus Peels | Poly(limonene carbonate) |
| Soybean-oil-based Epoxides | Soybean Oil | Biopolycarbonates |
| Epichlorohydrin (B41342) from Glycerol | Biodiesel Byproduct | Poly(glycerol carbonate) |
Energy Efficiency and Mild Reaction Conditions
A major focus in the green synthesis of polycarbonates is the development of catalytic systems that operate under mild reaction conditions, such as lower temperatures and pressures. nih.govmdpi.com This reduces the energy requirements of the process, leading to both economic and environmental benefits. essentialchemicalindustry.org
Traditionally, the copolymerization of oxiranes and CO2 often required high temperatures and pressures to overcome the kinetic stability of CO2. nih.gov However, recent advancements in catalyst design have enabled these reactions to proceed efficiently under much milder conditions. rsc.orgmdpi.com For example, some modern catalytic systems can achieve high conversion rates at temperatures as low as 25-50°C and CO2 pressures of 1 bar (atmospheric pressure) or slightly above. acs.orgbohrium.com
The development of organocatalysts and highly active metal-based catalysts has been instrumental in achieving these mild reaction conditions. nih.govnih.gov These catalysts can effectively activate both the oxirane and CO2, facilitating the reaction without the need for harsh conditions. encyclopedia.pub
Carbon Capture and Utilization Strategies for CO2 Emissions
The use of carbon dioxide as a raw material in the synthesis of polycarbonates is a prominent example of Carbon Capture and Utilization (CCU). rsc.orgacs.org This strategy addresses the issue of greenhouse gas emissions by capturing CO2 from various sources, such as industrial flue gas, and converting it into valuable chemical products. acs.orgresearchgate.netosti.gov
By incorporating CO2 into the polymer backbone, this process effectively sequesters carbon that would otherwise be released into the atmosphere. acs.org The development of efficient and robust catalysts that can utilize CO2 directly from flue gas streams is an active area of research, which could further enhance the environmental benefits of this technology. unl.edu Life cycle assessments (LCA) have shown that CO2-based polymers can have a lower global warming potential compared to their conventionally produced counterparts, especially when the CO2 is captured from biogenic or industrial point sources. researchgate.netd-nb.info
Environmental Impact Reduction in Polymer Manufacturing Processes
The production of polycarbonates from oxiranes and CO2 offers several advantages in reducing the environmental impact of polymer manufacturing. Beyond the utilization of a greenhouse gas, the resulting polymers can be designed to be biodegradable. researchgate.netnih.gov For instance, poly(ethylene carbonate) (PEC) and poly(propylene carbonate) (PPC) are known to be biodegradable, offering a more sustainable alternative to many petroleum-based plastics that persist in the environment. acs.orgnih.gov
Industrialization Prospects and Challenges
Scale-Up Considerations for Oxirane-Carbon Dioxide Processes
Scaling up the copolymerization of oxirane and CO2 from the lab bench to an industrial reactor is a complex undertaking fraught with challenges. Key considerations include managing reaction kinetics, heat transfer, and catalyst efficiency at a larger scale.
One of the primary challenges lies in the catalyst systems. While various catalysts based on zinc, aluminum, or double metal cyanide (DMC) species have been developed, many require high CO2 pressure and exhibit low catalytic activities, which can hinder industrial application. google.com Organocatalysts, however, have shown promise as they can be scaled up to the kilogram level with high yields. acs.org For instance, the scale-up applicability of copolymerization and the corresponding depolymerization has been demonstrated on a 50-gram scale for certain polycarbonates, indicating potential for larger volumes. researchgate.net
Another critical factor is the management of reaction conditions. The process often involves a delicate balance of temperature and pressure to achieve high selectivity for polycarbonate formation and minimize the production of byproducts like cyclic carbonates. acs.org As the reaction volume increases, maintaining uniform temperature and pressure distribution becomes more difficult. Efficient heat removal is crucial, as the polymerization process is exothermic.
Furthermore, the transition from batch or semi-batch processes, common in laboratory settings, to continuous flow reactors suitable for industrial production requires significant process optimization. Researchers are utilizing lab-scale plug-flow reactors to determine kinetic parameters and catalyst stability, which are then used to model and predict the performance of pilot-scale reactors. doe.gov The design of these reactors must account for factors like reactant mixing, residence time distribution, and product separation.
Challenges in scaling up the production of similar biopolymers, such as polyhydroxyalkanoates (PHAs), highlight potential issues. These can include difficulties in maintaining consistent feedstock quality and standardizing processes for large-scale applications, which may also be relevant for CO2-derived polymers. mdpi.com
Economic Viability and Cost-Effectiveness of Catalytic Systems
Techno-economic assessments (TEAs) have shown that while promising, the technology faces economic hurdles. e-p-c.de For example, one analysis concluded that if ethylene (B1197577) oxide is the sole utilizable product from a CO2-based electrosynthesis route, the levelized cost of production could be around 5.78 €/kg, which is significantly higher than fossil-based alternatives. e-p-c.de However, if the entire product mix (including hydrogen peroxide, methane, and hydrogen) is utilized, the cost drops to a more competitive 0.86 €/kg. e-p-c.de
The cost of carbon dioxide is another variable. While CO2 can be sourced at no additional cost from the waste stream of an existing ethylene oxide plant, the cost of capture from other sources like fossil fuel power plants can range from approximately 5 to 350 €/t, depending on the source and technology. e-p-c.dearxiv.orgarxiv.org
Catalyst stability and activity are critical to cost-effectiveness. Heterogeneous catalysts, such as zinc carboxylates and double metal cyanides, are often used in industrial settings for similar processes. nih.gov Although they may require more demanding conditions like high CO2 pressure, their robustness and potential for reuse are advantageous for large-scale operations. nih.gov The development of highly active and stable catalysts is a key area of research to improve process economics.
A sensitivity analysis indicates that electricity prices and CAPEX are the most significant factors affecting profitability. e-p-c.de In regions with access to low-cost renewable electricity and supportive policies like carbon taxes, the payback time for an integrated CO2 recycling process could be as low as one to two years. arxiv.orgarxiv.org
| Factor | Cost/Economic Impact | Source |
| Production Cost (EO only) | 5.78 €/kg | e-p-c.de |
| Production Cost (Full Product Mix) | 0.86 €/kg | e-p-c.de |
| CO2 Capture Cost | 5 - 350 €/t | e-p-c.de |
| Payback Time (Integrated System) | 1-2 years (with favorable conditions) | arxiv.orgarxiv.org |
| Key Economic Drivers | Electricity price, Capital Expenditure (CAPEX) | e-p-c.de |
Developments in Commercial Production of CO2-Derived Polymers
The commercial production of polymers derived from CO2 and epoxides is still in its early stages but is gaining momentum, driven by the demand for sustainable materials and circular economy principles. The global market for ethylene oxide is substantial and expected to exceed 36 million tons by 2030, presenting a large potential market for CO2-derived alternatives. e-p-c.deresearchgate.net
While large-scale production of polyethylene (B3416737) carbonate from oxirane and CO2 is not yet widespread, related technologies are seeing commercial application. Heterogeneous catalysts like zinc glutarate are already used industrially for epoxide polymerization, and these systems are being adapted for copolymerization with CO2. nih.gov The primary application for the resulting polymers is currently as low-molecular-weight polyols, which are used in the production of polyurethanes. nih.gov Depending on the specific epoxide used, the polymer mass can contain a significant amount of CO2, up to 43% in the case of polypropylene (B1209903) carbonate. nih.gov
Pilot projects and pre-commercial plants are being developed to validate the technology at a larger scale. For example, plans for an 8,000 tons/year pre-commercial plant to produce dimethyl carbonate and monoethylene glycol from CO2 and ethylene oxide are underway. doe.gov Another project, CO2EXIDE, aims to advance a combined electrochemical-chemical technology from Technology Readiness Level (TRL) 4 to TRL 6 by manufacturing a 1kW PEM electrolyser and subsequent conversion reactor. europa.eu
The success of other biopolymers like PHAs, which have found commercial applications, demonstrates the market potential for sustainable plastics and provides a roadmap for the commercialization of CO2-derived polymers. mdpi.com However, challenges related to product consistency, quality control, and managing high-volume production must be addressed to compete with traditional plastics. praxie.com
Integration with Existing Chemical Manufacturing Infrastructures
A key strategy for improving the economic viability and accelerating the deployment of oxirane-CO2 copolymerization is to integrate these processes with existing chemical manufacturing facilities. This approach offers several advantages, primarily by utilizing waste streams as feedstocks and sharing existing infrastructure.
This integration creates a circular process. The CO2 byproduct from EO production is converted into a valuable polymer. In some proposed schemes, the CO2 is electrochemically reduced back to an ethylene-rich stream and recycled to the EO reactor, further improving resource efficiency. arxiv.org The oxygen produced at the anode during this electrochemical process can also be used for the EO production reaction. arxiv.orgarxiv.org
Beyond ethylene oxide plants, there is potential to integrate these processes with other industrial facilities that produce concentrated CO2 streams, such as power plants or ethanol (B145695) production facilities. doe.govnexair.com Projects are exploring the integration with coal-fired power plants and biomethane upgrading facilities to utilize their CO2 output. doe.gove-p-c.de This allows the CO2EXIDE technology, for example, to be combined with renewable energy sources and create products that can be directly integrated into existing supply chains. europa.eu This approach not only provides a use for captured carbon but also creates a more sustainable and circular chemical industry.
Future Research Directions in Oxirane Carbon Dioxide Systems
Novel Catalytic Systems with Enhanced Performance and Sustainability
Key directions include:
Bimetallic and Dinuclear Catalysts: Research into bimetallic or dinuclear catalysts, such as those based on zinc, cobalt, or magnesium, has shown significant promise in enhancing catalytic activity. nih.govroyalsocietypublishing.org These systems can facilitate cooperative effects, where one metal center activates the epoxide and the other activates CO2, leading to higher turnover frequencies (TOFs). nih.gov For example, heterodinuclear catalysts like [Mg(II)Co(II)] have demonstrated very high activity in the solid state. nih.gov
Metal-Free Catalysis: To address concerns about metal contamination in the final polymer, metal-free catalytic systems are being explored. nih.gov These systems often employ a combination of a Lewis acid, like triethyl borane (B79455), to activate the epoxide and an onium salt to activate CO2, offering a "green" synthesis route. nih.gov
Homogeneous and Heterogeneous Catalysts: While homogeneous catalysts, particularly Salen-metal complexes (M= Co, Cr, Al), have been extensively studied for their high activity and selectivity, future work will also focus on robust heterogeneous catalysts. nih.govacs.org Heterogeneous catalysts, like zinc glutarate and double metal cyanides, offer advantages in terms of easy separation and reusability, which are crucial for industrial applications. nih.govupc.edu
Sustainable Metals: There is a growing interest in using earth-abundant and non-toxic metals like iron in catalyst design. acs.org While early examples were limited, recent progress has shown that iron complexes can catalyze the copolymerization of CO2 with various epoxides, including propylene (B89431) oxide. acs.org
Table 1: Comparison of Different Catalyst Systems for CO2/Epoxide Copolymerization
Advanced Polymer Architectures and Functionalities
Moving beyond simple linear polycarbonates, future research will increasingly focus on creating advanced polymer architectures with tailored functionalities. rmit.edu.vn This will open up new applications for CO2-based polymers in fields like biomedicine and materials science. uni-mainz.de
Areas of exploration include:
Functional Epoxides: The use of functionalized epoxides allows for the introduction of various pendant groups (e.g., vinyl, propargyl, hydroxyl) onto the polycarbonate backbone. uni-mainz.de These functional groups can be used for post-polymerization modifications, such as grafting or cross-linking, to create materials with specific properties. uni-mainz.de
Block Copolymers: Switchable catalysis and the use of chain transfer agents are enabling the synthesis of well-defined block copolymers. bohrium.comnsf.gov For instance, block copolymers of polycarbonates with polyethers or polyesters can form amphiphilic structures with potential applications as surfactants or in drug delivery. rmit.edu.vnuni-mainz.de
Branched and Star Polymers: The development of multifunctional initiators and monomers is leading to the creation of hyperbranched and star-like polycarbonates. rmit.edu.vnuni-mainz.de These architectures offer a high density of functional groups and unique rheological properties, making them suitable for coatings and other specialized applications. uni-mainz.de
Terpolymers: The terpolymerization of CO2 with two different epoxides, such as cyclohexene (B86901) oxide and propylene oxide, allows for the fine-tuning of polymer properties like the glass transition temperature (Tg). acs.org This approach provides a route to materials with a precisely controlled balance of properties. acs.org
Computational Modeling for Predictive Catalyst Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of catalysts for CO2-epoxide copolymerization. researchgate.net By providing insights into reaction mechanisms and catalyst behavior, computational modeling can guide experimental efforts and reduce the need for time-consuming trial-and-error approaches. mdpi.com
Future computational research will focus on:
Mechanism Elucidation: Density Functional Theory (DFT) studies are being used to investigate the intricate mechanisms of initiation, propagation, and termination steps in the copolymerization process. researchgate.netacs.org This includes understanding the roles of both the metal center and the co-catalyst in binary systems. acs.org
Predictive Modeling: A significant goal is to develop computational models that can accurately predict catalyst activity and selectivity based on its structure. nih.gov This involves establishing quantitative relationships between catalyst descriptors and performance, potentially using machine learning and artificial intelligence approaches. mdpi.comdigitellinc.comnih.gov
Thermodynamic and Kinetic Analysis: Computational methods are employed to evaluate the thermodynamics of polycarbonate versus cyclic carbonate formation, a critical factor in achieving high polymer selectivity. researchgate.net Kinetic studies can help in understanding the rate-determining steps and optimizing reaction conditions. royalsocietypublishing.org
Computation-Guided Catalyst Discovery: By simulating the performance of virtual catalyst candidates, computational screening can identify promising new catalyst designs before they are synthesized in the lab. acs.org This approach has already led to the discovery of highly enantioselective bimetallic cobalt catalysts. acs.org
Exploring Alternative Oxirane and Carbon Dioxide Co-reactants
Expanding the range of monomers beyond traditional petroleum-derived epoxides is a key strategy for creating fully bio-based and sustainable polycarbonates. nih.gov
Promising alternative co-reactants include:
Bio-based Epoxides: There is a strong focus on utilizing epoxides derived from renewable resources such as vegetable oils (e.g., epoxidized soybean or linseed oil), terpenes (e.g., limonene (B3431351) oxide), and sugars (e.g., isosorbide). upc.edunih.govrsc.orggoogle.com For example, limonene, extracted from citrus fruits, can be epoxidized to produce limonene oxide, a renewable monomer for polycarbonate synthesis. nih.govrsc.org
Lignocellulose-Derived Monomers: Lignocellulose, a non-food biomass, is a rich source of platform chemicals that can be converted into polymerizable monomers. nih.gov For instance, 4-pentenoic acid derived from lignocellulose can be used to synthesize glycidyl (B131873) 4-pentenoate for copolymerization with CO2. nih.gov
Functional Terpenes and Vegetable Oils: Terpenes like α-pinene and vegetable oils with epoxy groups are being investigated as monomers to introduce specific functionalities and properties into the resulting polycarbonates. rsc.org
Alternative C1 Sources: While CO2 is the primary focus, research is also exploring the use of related C1 molecules like carbonyl sulfide (B99878) (COS) and carbon disulfide (CS2). rsc.orgchemrxiv.org For example, the reaction of epoxides with COS can lead to sulfur-containing polymers, and terpolymerization with CO2 and CS2 can produce materials with enhanced degradability. rsc.orgchemrxiv.org Furthermore, oxetanes, four-membered cyclic ethers, are being investigated as alternatives to epoxides, leading to poly(trimethylene carbonate)s. rsc.org
Table 2: Examples of Bio-based Monomers for Polycarbonate Synthesis
Pathways for Closed-Loop Chemical Recycling of CO2-Sourced Polycarbonates
To create a truly circular economy for plastics, it is essential to develop efficient methods for the chemical recycling of CO2-based polycarbonates. rsc.org This involves breaking down the polymer into its constituent monomers, which can then be used to produce new, virgin-quality polymers.
Key research directions in this area are:
Catalytic Depolymerization: Researchers are developing catalytic systems that can efficiently depolymerize polycarbonates back to their epoxide and CO2 monomers. nih.govnih.gov For example, a Cr(III)-Salen complex has been shown to be highly effective for the catalytic pyrolysis of poly(cyclohexene carbonate), achieving high selectivity for the epoxide monomer. nih.gov A heterodinuclear [Mg(II)Co(II)] catalyst has also shown high activity for the solid-state depolymerization of various aliphatic polycarbonates. nih.gov
Upcycling Strategies: Instead of simply recovering the original monomers, upcycling aims to convert the polymer into higher-value chemicals. rsc.org One novel approach involves the one-pot/one-step chemical recycling of poly(propylene carbonate) to sulfur-containing polymers using carbonyl sulfide. rsc.org
Design for Recyclability: A crucial future direction is the design of polycarbonates that are inherently easier to recycle. This includes synthesizing polymers with specific linkages that can be selectively cleaved under mild conditions. nih.gov The synthesis of cyclic poly(cyclohexene carbonate) using a dinuclear zinc catalyst is a step in this direction, as it can be completely chemically recycled back to its monomers. nih.gov
Closed-Loop Systems: The ultimate goal is to establish a closed-loop system where CO2-based plastics can be repeatedly synthesized, used, and then chemically recycled back to their original monomers with high efficiency and purity. nih.govresearchgate.net This approach minimizes waste and reduces the reliance on virgin feedstocks. nih.gov The development of reprocessable poly(imine-carbonate)s from upcycled polycarbonate waste demonstrates a viable closed-loop scheme. nih.govresearchgate.net
Q & A
Q. What is the fundamental reaction mechanism for the cycloaddition of oxirane and carbon dioxide to form cyclic carbonates?
The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of a catalyst-activated oxygen atom in oxirane on the electrophilic carbon of CO₂, forming a carbonate intermediate, and (2) ring closure through intramolecular cyclization to yield a cyclic carbonate. Catalysts such as ionic liquids or metal complexes lower the activation energy by stabilizing transition states . For example, hyperbranched poly(ether-siloxane)s with ammonium groups facilitate this process by providing nucleophilic sites for CO₂ activation .
Q. Which catalyst systems are most effective for oxirane/CO₂ copolymerization?
Key catalyst categories include:
- Metalloporphyrins : Enable controlled alternating copolymerization of oxirane and CO₂, with zinc-based systems showing high activity for polycarbonate formation .
- Betaine-functionalized catalysts : Enhance CO₂ insertion efficiency via zwitterionic intermediates, achieving >90% carbonate linkages in polyols .
- Immobilized catalysts : Pyridinium-supported polymers or zeolites improve recyclability and reduce metal leaching in continuous processes .
Q. How does the phase of CO₂ (e.g., supercritical vs. gaseous) influence reaction kinetics and selectivity?
Supercritical CO₂ (scCO₂) enhances mass transfer and solubility of oxirane, leading to faster reaction rates and higher regioselectivity. For instance, scCO₂ increases the yield of 2-oxazolidinones from 2-substituted aziridines by 40% compared to gaseous CO₂ . However, pressure and temperature must be optimized to avoid side reactions like ether formation .
Advanced Research Questions
Q. How can enantioselective synthesis of cyclic carbonates be achieved using chiral catalysts?
Chiral salen-metal complexes (e.g., Co(III) or Cr(III)) with asymmetric ligand frameworks induce enantioselectivity by creating steric hindrance around the oxirane ring. Recent studies achieved >80% enantiomeric excess (ee) using binaphthol-derived catalysts, though substrate scope remains limited to epoxides with bulky substituents . Methodological optimization involves tuning ligand symmetry and solvent polarity .
Q. What strategies resolve contradictions in reported catalytic efficiencies for oxirane/CO₂ reactions?
Discrepancies often arise from variations in:
- Catalyst structure : For example, betaine catalysts with longer alkyl chains show higher activity due to improved CO₂ adsorption .
- Reaction conditions : Elevated pressures (≥20 bar) favor carbonate formation, while lower pressures (<10 bar) may promote ether byproducts .
- Characterization methods : Use quantitative NMR or in-situ FTIR to differentiate between carbonate linkages and ether segments in polymers .
Q. How can porous frameworks (e.g., MOFs or hypercrosslinked polymers) improve CO₂ fixation with oxiranes?
Metal-organic frameworks (MOFs) with pyridinium motifs (e.g., ZIF-8 derivatives) provide high surface areas for CO₂ adsorption and active sites for oxirane activation. For example, a Zn-based MOF achieved 98% conversion of propylene oxide to carbonate under mild conditions (50°C, 1 bar) . Hypercrosslinked polymers with ionic liquid moieties further enhance stability in scCO₂ environments .
Q. What advanced methodologies optimize reaction parameters for oxirane/CO₂ systems?
- Design of Experiments (DoE) : Use response surface methodology to model interactions between temperature (50–120°C), pressure (5–30 bar), and catalyst loading (0.1–5 mol%) .
- In-situ monitoring : Raman spectroscopy tracks CO₂ consumption rates, while differential scanning calorimetry (DSC) identifies phase transitions during copolymerization .
Methodological Challenges and Solutions
Q. How to mitigate catalyst deactivation in oxirane/CO₂ reactions?
- Heterogenization : Grafting ionic liquids onto silica or polymers reduces leaching and enables reuse for ≥5 cycles without activity loss .
- Additives : Co-catalysts like tetrabutylammonium bromide (TBAB) regenerate active sites by scavenging protons during cyclic carbonate synthesis .
Q. What analytical techniques best characterize oxirane/CO₂ copolymer structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
